7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone
Description
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Properties
IUPAC Name |
3-(benzenesulfonyl)-7-methoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5S/c1-19-12-9-5-8-11-13(12)14(16)20-15(11)21(17,18)10-6-3-2-4-7-10/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOAFLKWYXXZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC2S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449823 | |
| Record name | 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65131-09-1 | |
| Record name | 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone
This guide provides a comprehensive overview and detailed protocol for the synthesis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone, a valuable compound in the landscape of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthetic strategy, reaction mechanism, and practical execution of the synthesis.
Introduction and Significance
This compound belongs to the phthalide class of compounds, which are characterized by a fused γ-lactone and benzene ring system. The substituent at the 3-position significantly influences the biological activity and physical properties of these molecules. The introduction of a phenylsulfonyl group at this position, combined with a methoxy group on the aromatic ring, imparts specific electronic and steric properties that are of interest for various applications. Phthalide derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and potential anticancer properties. The phenylsulfonyl moiety is a well-known pharmacophore that can enhance the biological activity of a molecule through various interactions with biological targets.
Synthetic Strategy and Mechanistic Insights
The most direct and efficient synthetic route to this compound involves the condensation of 2-formyl-3-methoxybenzoic acid with a source of the phenylsulfonyl nucleophile, typically benzenesulfinic acid or its sodium salt. This approach is a variation of the well-established synthesis of 3-substituted phthalides from phthalaldehydic acids.
The reaction proceeds through a nucleophilic addition of the sulfinate anion to the aldehyde group of 2-formyl-3-methoxybenzoic acid. The acidic proton of the carboxylic acid group can then protonate the resulting alkoxide, and subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group on the carboxylic acid, followed by dehydration, yields the final lactone product. The reaction is typically carried out in a suitable solvent and may be facilitated by acidic or basic conditions, although in many cases, the inherent acidity of the starting material is sufficient to catalyze the cyclization.
The reaction mechanism can be visualized as follows:
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-Formyl-3-methoxybenzoic acid[1] | ≥98% | Commercially Available |
| Sodium benzenesulfinate[2] | ≥98% | Commercially Available |
| Acetic Acid | Glacial | Standard Laboratory Grade |
| Ethanol | Anhydrous | Standard Laboratory Grade |
| Round-bottom flask | 100 mL | Standard Laboratory Glassware |
| Reflux condenser | - | Standard Laboratory Glassware |
| Magnetic stirrer with heating | - | Standard Laboratory Equipment |
| Buchner funnel and filter paper | - | Standard Laboratory Equipment |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | - |
Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formyl-3-methoxybenzoic acid (1.80 g, 10 mmol).
-
Addition of Reagents: To the flask, add sodium benzenesulfinate (1.80 g, 11 mmol) and glacial acetic acid (20 mL).
-
Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The cooled mixture is then slowly poured into 100 mL of ice-cold water with stirring.
-
Isolation of Product: The resulting precipitate is collected by vacuum filtration using a Buchner funnel. The solid is washed with cold water (2 x 20 mL) to remove any remaining acetic acid and inorganic salts.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a white to off-white solid.
-
Drying and Characterization: The purified product is dried under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the product should also be determined and compared to the literature value (186.0 to 190.0 °C).
Overall Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Acetic Acid: Glacial acetic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Heating: The reaction is carried out at an elevated temperature. Standard precautions for heating flammable solvents should be taken.
-
General Precautions: It is recommended to review the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The synthesis of this compound can be reliably achieved through the condensation of 2-formyl-3-methoxybenzoic acid and sodium benzenesulfinate. This method is robust, utilizes readily available starting materials, and involves straightforward experimental procedures. The resulting product is a valuable scaffold for further chemical exploration and biological evaluation. This guide provides a solid foundation for researchers to successfully synthesize and potentially further derivatize this interesting molecule.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone
Introduction: Unveiling a Molecule of Interest
7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone is a unique heterocyclic compound characterized by a methoxy-substituted isobenzofuranone core linked to a phenylsulfonyl group. Its intricate structure suggests potential applications in medicinal chemistry and materials science, where understanding its fundamental physicochemical properties is not merely academic but a critical prerequisite for any development pipeline. The interplay between its lactone ring, sulfonyl group, and aromatic systems dictates its behavior in various chemical and biological environments.
This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and, more importantly, furnishes detailed, field-proven methodologies for the experimental determination of its key, yet to be publicly documented, properties. For researchers, scientists, and drug development professionals, this document serves as both a repository of current knowledge and a practical manual for the complete physicochemical profiling of this compound. The rationale behind each experimental choice is elucidated, ensuring a deep, causal understanding of the scientific process.
I. Core Molecular and Physical Attributes
The foundational step in characterizing any chemical entity is to establish its basic molecular and physical data. This information serves as the bedrock for all subsequent experimental design and data interpretation.
Structural and General Properties
| Property | Value | Source |
| Chemical Structure | --INVALID-LINK--[1] | |
| Molecular Formula | C₁₅H₁₂O₅S | --INVALID-LINK--, --INVALID-LINK--[1] |
| Molecular Weight | 304.32 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |
| CAS Number | 65131-09-1 | --INVALID-LINK--, --INVALID-LINK--[1] |
| Appearance | White to Yellow powder/crystal | --INVALID-LINK--, --INVALID-LINK--[2] |
| Purity (Typical) | >98.0% (HPLC) | --INVALID-LINK-- |
Thermal and Lipophilicity Data
| Property | Value | Source & Notes |
| Melting Point | 186.0 - 190.0 °C | --INVALID-LINK-- |
| XLogP3-AA (Calculated) | 2.4 | --INVALID-LINK--[1]. This is a computationally derived value and requires experimental verification. |
II. Experimental Protocols for Comprehensive Characterization
The following sections provide detailed, step-by-step protocols for determining the critical physicochemical properties that are currently undocumented for this compound. These methods are designed to be self-validating and are grounded in established analytical principles.
A. Solubility Determination: The Gateway to Bioavailability
The aqueous solubility of a compound is a primary determinant of its absorption and bioavailability. Given the aromatic and sulfonyl moieties, low aqueous solubility is anticipated. The Shake-Flask method is the gold-standard for equilibrium solubility determination.[3][4]
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid) as per WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[5] Also prepare purified water and relevant organic solvents (e.g., DMSO, Ethanol) for non-aqueous solubility.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume (e.g., 10 mL) of each prepared medium. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 37 ± 1 °C for a minimum of 24-48 hours to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm PVDF or PTFE syringe filter to remove undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Calculate the solubility in mg/mL or µg/mL from the concentration of the saturated solution.
References
An In-Depth Technical Guide to 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone, CAS Number 65131-09-1. While direct research on this specific molecule is limited, this document synthesizes available data and provides a broader context based on the well-established biological activities of the isobenzofuranone scaffold. This approach aims to empower researchers with the foundational knowledge and methodological insights necessary to explore its therapeutic potential.
Core Molecular Attributes and Physicochemical Properties
This compound is a member of the isobenzofuranone (also known as phthalide) class of compounds, characterized by a fused γ-lactone and benzene ring system. The defining features of this particular derivative are the methoxy group at the 7-position and a phenylsulfonyl group at the 3-position.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 65131-09-1 | [1] |
| Molecular Formula | C₁₅H₁₂O₅S | [1][2] |
| Molecular Weight | 304.32 g/mol | [1][2] |
| Appearance | White to yellow powder or crystals | [2][3] |
| Melting Point | 186.0 to 190.0 °C | [2][3] |
| Purity (typical) | >98.0% (HPLC) | [3] |
The structural representation of this compound is crucial for understanding its potential interactions with biological targets.
Caption: Chemical structure of this compound.
Synthesis Strategies for the Isobenzofuranone Core
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target molecule.
Step-by-Step Generalized Protocol for Isobenzofuranone Synthesis:
-
Starting Material Selection: The synthesis would likely begin with a suitably substituted o-toluic acid derivative, such as 2-methyl-3-methoxybenzoic acid, and a phenylsulfonyl-containing reagent.
-
Activation: The carboxylic acid group of the o-toluic acid derivative would be activated.
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Sulfonylation: The activated intermediate would then be reacted with a phenylsulfinate salt or a related nucleophile to introduce the phenylsulfonyl group at the benzylic position.
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Cyclization/Lactonization: The resulting intermediate would then undergo an intramolecular cyclization to form the lactone ring of the isobenzofuranone core. This step may be acid or base-catalyzed.
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Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Causality in Experimental Choices: The choice of starting materials is dictated by the desired substitution pattern on the final molecule. The use of a two-phase system with a phase-transfer catalyst can be employed to improve reaction efficiency and yield by facilitating the interaction between reactants in different phases.[4]
The Biological Landscape of Isobenzofuranone Derivatives: A Framework for Investigation
The therapeutic potential of this compound can be inferred from the extensive research on the broader class of isobenzofuranone derivatives. These compounds have demonstrated a remarkable diversity of biological activities, suggesting multiple avenues for investigation.[5]
Antiproliferative and Cytotoxic Activity
A significant body of research points to the anticancer potential of isobenzofuranones.[5] Various derivatives have shown the ability to inhibit the growth of a range of cancer cell lines.[6]
Key Insights from Analogues:
-
C-3 functionalized isobenzofuranones have demonstrated significant antiproliferative activity against leukemia and lymphoma cell lines.[6]
-
Some derivatives have shown cytotoxic effects superior to the commercial drug etoposide in in vitro assays.[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of a compound.[5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant and Antifungal Activities
Natural and synthetic isobenzofuranones have been identified as potent antioxidants and antifungal agents.[7][8]
Mechanism of Antioxidant Action: Some derivatives act as scavengers of free radicals, such as superoxide and hydroxyl radicals.[8] This activity is often attributed to the phenolic moieties present in some analogues.
Antifungal Potential: Isopestacin, an isobenzofuranone with a substituted benzene ring at the C-3 position, has demonstrated notable antifungal properties.[8] This suggests that the phenyl group in this compound could contribute to similar activity.
Enzyme Inhibitory Activity
Isobenzofuranone derivatives have been explored as inhibitors of various enzymes, indicating their potential in treating metabolic disorders.
α-Glucosidase and α-Amylase Inhibition: Certain isobenzofuranones have shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[9] This suggests a potential application in the management of diabetes.[9]
Analytical Characterization and Quality Control
For any research or drug development application, rigorous analytical characterization of this compound is essential to ensure its identity, purity, and stability.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the lactone carbonyl and the sulfonyl group.
Safety and Handling
Based on the safety data sheets for related compounds, this compound should be handled with appropriate precautions in a laboratory setting.
General Handling Guidelines:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Future Directions and Research Opportunities
While direct biological data for this compound is currently lacking, the rich pharmacology of the isobenzofuranone class provides a clear roadmap for future research.
Proposed Research Workflow:
Caption: Proposed research workflow for evaluating the therapeutic potential of this compound.
References
- 1. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | C15H12O5S | CID 10957672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 65131-09-1 [amp.chemicalbook.com]
- 3. This compound | 65131-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isopestacin, an isobenzofuranone from Pestalotiopsis microspora, possessing antifungal and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone
Introduction to 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone
This compound, also known as 7-methoxy-3-phenylsulfonylphthalide, belongs to the isobenzofuranone class of compounds. This heterocyclic motif is a core structure in numerous natural products and synthetic molecules with a wide array of biological activities. The incorporation of a phenylsulfonyl group at the 3-position introduces a chiral center and significantly influences the molecule's chemical properties and potential biological interactions. The methoxy group on the aromatic ring further modulates its electronic and steric characteristics.
Accurate structural elucidation is paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide will detail the predicted spectroscopic signatures of this compound.
Molecular Structure and Key Features
The structure of this compound (CAS No. 65131-09-1) is presented below.[1][2] Its molecular formula is C₁₅H₁₂O₅S, with a molecular weight of 304.32 g/mol .[3]
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] Based on the structure, the following ¹H and ¹³C NMR spectral features are predicted.
Predicted ¹H NMR Spectrum
The expected proton NMR chemical shifts (in ppm, relative to a TMS standard) are summarized in the table below. These predictions are based on the analysis of similar isobenzofuranone structures and the known effects of substituents on aromatic and aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Phenyl-H (ortho) | 7.8 - 8.0 | d | ~7-8 | Deshielded by the adjacent sulfonyl group. |
| Phenyl-H (meta) | 7.5 - 7.7 | t | ~7-8 | Standard aromatic region. |
| Phenyl-H (para) | 7.5 - 7.7 | t | ~7-8 | Standard aromatic region. |
| Ar-H (Isobenzofuranone) | 7.0 - 7.6 | m | The three protons on the isobenzofuranone ring will exhibit complex splitting patterns due to their relative positions. | |
| CH-SO₂ | 6.0 - 6.2 | s | This methine proton is significantly deshielded by the adjacent sulfonyl group and the lactone oxygen. | |
| OCH₃ | 3.8 - 4.0 | s | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Predicted ¹³C NMR Spectrum
The predicted carbon NMR chemical shifts are detailed below. The carbonyl carbon of the lactone and the carbons attached to the sulfonyl group are expected to be the most downfield signals.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Lactone) | 165 - 175 | Characteristic chemical shift for a lactone carbonyl. |
| C-O (Aromatic) | 155 - 165 | Aromatic carbon attached to the methoxy group. |
| C-SO₂ (Aromatic) | 135 - 145 | Aromatic carbon of the phenylsulfonyl group attached to sulfur. |
| Aromatic CH | 110 - 135 | Range for the various aromatic CH carbons. |
| C-O (Lactone) | 120 - 140 | Quaternary aromatic carbons of the isobenzofuranone ring. |
| CH-SO₂ | 80 - 90 | Aliphatic carbon attached to the sulfonyl group and lactone oxygen. |
| OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Lactone) | 1750 - 1780 | Strong |
| SO₂ (asymmetric stretch) | 1320 - 1350 | Strong |
| SO₂ (symmetric stretch) | 1140 - 1160 | Strong |
| C-O-C (ether) | 1230 - 1270 and 1020 - 1075 | Strong |
| C=C (aromatic) | 1580 - 1620 | Medium to weak |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
The most characteristic peaks will be the strong absorption from the lactone carbonyl and the two strong absorptions from the sulfonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak and major fragmentation pathways are outlined.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 304.
-
Major Fragmentation Pathways:
-
Loss of the phenylsulfonyl radical (•SO₂Ph) to give a fragment at m/z = 163.
-
Loss of the phenyl radical (•Ph) from the molecular ion.
-
Cleavage of the lactone ring.
-
Loss of the methoxy group (•OCH₃).
-
The NIST WebBook provides mass spectra for the parent 1(3H)-isobenzofuranone and related derivatives which can serve as a reference for interpreting the fragmentation patterns.[5][6][7]
Proposed Experimental Workflow for Spectroscopic Analysis
For researchers aiming to synthesize and characterize this molecule, the following experimental workflow is recommended.
Figure 2: A general workflow for the synthesis and spectroscopic characterization.
Representative Synthesis Protocol
While a specific protocol for this compound is not detailed in the surveyed literature, a plausible synthesis can be adapted from general methods for preparing 3-substituted phthalides. One common approach involves the reaction of a 2-formylbenzoate derivative with a suitable nucleophile. A potential route is outlined below:
-
Starting Material Preparation: Synthesis of methyl 2-formyl-3-methoxybenzoate. This can be achieved through oxidation of the corresponding benzyl alcohol or other established methods.
-
Sulfinate Addition: Reaction of methyl 2-formyl-3-methoxybenzoate with sodium benzenesulfinate in a suitable solvent (e.g., acetic acid or an alcohol).
-
Lactonization: The addition of the sulfinate to the aldehyde is expected to be followed by spontaneous or acid-catalyzed cyclization to form the this compound.
-
Purification: The crude product would then be purified by column chromatography on silica gel followed by recrystallization to obtain the pure compound.
Self-Validating System: The success of each step should be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity must be confirmed by the comprehensive spectroscopic analysis detailed above, including high-resolution mass spectrometry to confirm the elemental composition.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document offers a robust framework for researchers to identify and characterize this compound. The proposed experimental workflow and synthesis outline provide a practical starting point for its preparation and analysis in a laboratory setting. As with any predictive guide, experimental verification remains the gold standard for structural elucidation.
References
- 1. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | C15H12O5S | CID 10957672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 65131-09-1 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 1(3H)-Isobenzofuranone, 3,3-dimethyl- [webbook.nist.gov]
- 6. 1(3H)-Isobenzofuranone [webbook.nist.gov]
- 7. 1(3H)-Isobenzofuranone [webbook.nist.gov]
The Emerging Frontier: A Technical Guide to the Biological Potential of Sulfonylated Isobenzofuranones
Foreword: The Rationale for a New Scaffold
In the landscape of medicinal chemistry, the isobenzofuranone scaffold, a γ-lactone fused to a benzene ring, has consistently emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] From antiproliferative and cytotoxic effects against various cancer cell lines to potent enzyme inhibition and antimicrobial properties, the versatility of this core is well-documented.[1][3][4] However, the relentless pursuit of enhanced efficacy, selectivity, and improved pharmacokinetic profiles necessitates continuous innovation. This guide introduces the next logical evolution of this promising scaffold: sulfonylated isobenzofuranones .
The introduction of a sulfonyl group (—SO₂—) is a well-established strategy in drug design to modulate a molecule's physicochemical properties. This functional group can enhance binding affinity through hydrogen bonding and dipole interactions, improve metabolic stability, and fine-tune solubility and bioavailability. By marrying the inherent biological activity of the isobenzofuranone core with the pharmacological advantages of the sulfonyl moiety, we unlock a new chemical space ripe for exploration.
This technical guide provides a comprehensive overview of the foundational knowledge on isobenzofuranones and logically extends it to their sulfonylated derivatives. We will delve into established synthetic routes, explore the diverse biological activities of the parent scaffold with quantitative data, and propose robust experimental protocols for the evaluation of novel sulfonylated analogues. This document is intended for researchers, scientists, and drug development professionals poised to explore this exciting new frontier.
The Isobenzofuranone Core: A Foundation of Diverse Bioactivity
The isobenzofuranone skeleton is a common motif in both natural products and synthetic compounds, exhibiting a wide array of pharmacological effects.[1][5] Understanding these inherent properties is crucial to appreciating the potential of their sulfonylated counterparts.
Antiproliferative and Cytotoxic Potential
A significant body of research has been dedicated to the anticancer properties of isobenzofuranone derivatives.[1] Numerous studies have demonstrated their capacity to inhibit the growth of various cancer cell lines, with some compounds showing activity superior to established chemotherapy agents like etoposide.[3]
Table 1: Comparative Antiproliferative Activity of C-3 Functionalized Isobenzofuranones
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | K562 (myeloid leukemia) | 2.79 | [3] |
| Compound 18 | K562 (myeloid leukemia) | 1.71 | [3] |
| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [3] |
| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL | [3] |
| Compound 9 | MDA-MB435 (melanoma) | 8.70 µg/mL | [3] |
| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [3] |
IC50: The concentration of a compound required to inhibit 50% of cell growth.
The data clearly indicates that C-3 functionalization of the isobenzofuranone core can lead to potent cytotoxic effects.[3] The mechanism of action is still under investigation for many derivatives, but it is hypothesized to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
Isobenzofuranone derivatives have been identified as potent inhibitors of several key enzymes, suggesting their potential in treating a range of diseases.[1]
-
α-Glucosidase and α-Amylase Inhibition: A series of isobenzofuranone derivatives have demonstrated significant inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism.[4] This makes them promising candidates for the development of novel antidiabetic agents.[4] For instance, compound 3d was found to be approximately 127 times more potent than the standard drug acarbose against α-glucosidase.[4]
-
Tyrosinase Inhibition: Certain isobenzofuranones have shown the ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[6] This activity suggests their potential application in the treatment of hyperpigmentation disorders. Molecular docking and NMR studies have indicated that these compounds may interact with the copper atoms in the active site of the enzyme.[6]
Neurological and Antioxidant Activities
Recent studies have expanded the biological profile of isobenzofuranones to include antidepressant and antioxidant effects.
-
Antidepressant Activity: Novel isobenzofuranone derivatives have been designed and synthesized as serotonin reuptake inhibitors.[7] One such compound, 10a, was shown to improve depression-like behavior in animal models by increasing serotonin levels in the cortex.[7]
-
Antioxidant Properties: Isobenzofuranone derivatives isolated from fungi have demonstrated potent antioxidant activity, as measured by their ability to scavenge free radicals in the DPPH assay.[5]
The Sulfonyl Moiety: A Gateway to Enhanced Pharmacological Properties
The introduction of a sulfonyl group is a strategic move in medicinal chemistry to enhance the drug-like properties of a lead compound. While direct literature on sulfonylated isobenzofuranones is scarce, the known effects of this functional group on other heterocyclic systems provide a strong rationale for their investigation.
Rationale for Sulfonylation
The sulfonamide group and other sulfonyl-containing moieties are present in a wide range of clinically approved drugs. Their inclusion can lead to:
-
Improved Binding Affinity: The sulfonyl group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, strengthening the binding of the molecule to its biological target.
-
Enhanced Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can increase the half-life of a drug.
-
Modulation of Physicochemical Properties: Sulfonylation can alter the lipophilicity and solubility of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Proposed Synthetic Strategies for Sulfonylated Isobenzofuranones
The synthesis of sulfonylated isobenzofuranones can be approached through several established methods for sulfonylation. A plausible and efficient route would involve a palladium-catalyzed domino coupling reaction.[8]
Caption: Proposed synthesis of sulfonylated isobenzofuranones.
This approach offers a practical and efficient method for constructing the desired compounds by simultaneously forming both a C(sp3)-S and a C(sp2)-C bond.[8]
Experimental Protocols for Biological Evaluation
A thorough evaluation of the biological potential of novel sulfonylated isobenzofuranones requires a battery of well-established in vitro assays.
Assessment of Antiproliferative Activity: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[1]
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., K562, U937, MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the sulfonylated isobenzofuranone derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1]
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Evaluation of Enzyme Inhibitory Activity
For assessing the potential of sulfonylated isobenzofuranones as enzyme inhibitors, specific assays targeting the enzymes of interest should be employed.
Example: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Reaction Mixture: In a 96-well plate, mix the enzyme solution with various concentrations of the test compounds and incubate.
-
Initiation of Reaction: Add the pNPG substrate to initiate the enzymatic reaction.
-
Termination of Reaction: After a defined incubation period, stop the reaction by adding a basic solution (e.g., Na₂CO₃).
-
Data Acquisition: Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Future Directions and Concluding Remarks
The exploration of sulfonylated isobenzofuranones represents a promising and largely untapped area of research. The established biological activities of the isobenzofuranone core, combined with the well-documented benefits of incorporating a sulfonyl group, provide a strong rationale for the synthesis and evaluation of this new class of compounds.
Future research should focus on:
-
Synthesis of a diverse library of sulfonylated isobenzofuranones: Varying the substitution pattern on both the aromatic ring and the sulfonyl group will be crucial for establishing structure-activity relationships (SAR).
-
Broad-spectrum biological screening: Evaluating these novel compounds against a wide range of cancer cell lines, enzymes, and microbial strains will help to identify their most promising therapeutic applications.
-
Mechanism of action studies: For the most potent compounds, detailed mechanistic studies, including molecular docking and in vivo experiments, will be necessary to understand their mode of action and to validate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Indole- and Benzofuran-Based Benzylic Sulfones by Palladium-Catalyzed Sulfonylation of ortho-Iodoaryl Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanistic Elucidation of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone
Foreword: Charting a Course for a Novel Investigational Compound
The isobenzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of biological activities. These range from antiproliferative and antifungal to antidepressant effects.[1][2] Within this promising class of compounds lies 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone, a molecule of significant interest yet largely unexplored biological function. This guide provides a comprehensive framework for the systematic investigation of its mechanism of action, tailored for researchers and drug development professionals. We will proceed from foundational cytotoxic evaluations to intricate mechanistic studies, creating a robust data package for this novel chemical entity.
Foundational Knowledge and Hypothesized Mechanisms of Action
While no direct studies on this compound have been published, the known bioactivities of structurally related compounds allow us to formulate several well-grounded hypotheses for its mechanism of action.
The Isobenzofuranone Core: A Platform for Diverse Bioactivity
The isobenzofuran-1(3H)-one (phthalide) core is a recurring motif in biologically active natural products and synthetic compounds.[1][2] The C-3 position, in particular, has been a focal point for synthetic modifications that profoundly influence the pharmacological profile of these molecules.[1][3]
Primary Hypothesis: A Novel Antiproliferative Agent
Given that various C-3 functionalized isobenzofuranones have demonstrated significant cytotoxicity against cancer cell lines, our primary hypothesis posits that This compound functions as an antiproliferative agent by inducing cell cycle arrest and apoptosis in cancer cells. [1][3] The phenylsulfonyl group at the C-3 position may play a crucial role in binding to specific molecular targets within cancer cells, leading to the observed cytotoxicity.
Alternative Hypotheses: Exploring Neuroactivity
Recent research has also highlighted the potential of isobenzofuranone derivatives as modulators of the central nervous system. Therefore, we propose two alternative hypotheses:
-
Hypothesis 2a: A Potential Neuroprotective Agent. The 7-methoxy substitution is a common feature in compounds with neuroprotective and anti-inflammatory properties. It is plausible that this compound mitigates neuroinflammation, potentially through pathways like the TLR4/MyD88/MAPK signaling cascade or by activating the Nrf2/NQO-1 antioxidant response.[4]
-
Hypothesis 2b: A Serotonin Reuptake Inhibitor. Certain isobenzofuranone derivatives have been identified as inhibitors of serotonin reuptake, suggesting a potential application in the treatment of depression.[5]
This guide will first detail the experimental plan to rigorously test our primary hypothesis and then outline the methodologies to explore the alternative neuroactive potential.
Experimental Framework for Mechanistic Elucidation
This section provides a detailed, step-by-step experimental plan to systematically investigate the mechanism of action of this compound.
Part A: Foundational In Vitro Antiproliferative Assessment
The initial step is to determine the cytotoxic and antiproliferative effects of the compound across a panel of human cancer cell lines.
Table 1: Proposed Cancer Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| K562 | Chronic Myeloid Leukemia | Suspension cell line, well-characterized |
| U937 | Histiocytic Lymphoma | Suspension cell line, model for monocytic differentiation |
| MCF-7 | Breast Adenocarcinoma | Adherent, estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Adherent, triple-negative |
| HCT-116 | Colorectal Carcinoma | Adherent, mismatch repair deficient |
| A549 | Lung Carcinoma | Adherent, model for lung adenocarcinoma |
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight for adherent cell lines.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Part B: Delving into the Anticancer Mechanism
Assuming the compound shows promising antiproliferative activity, the next phase is to elucidate the underlying molecular mechanism.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry
-
Treatment: Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Diagram 1: Apoptosis Detection Workflow
Caption: Workflow for assessing apoptosis induction.
Protocol: Propidium Iodide Staining and Flow Cytometry
-
Treatment and Fixation: Treat cells as described for the apoptosis assay. Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
To identify the molecular targets, perform Western blot analysis to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Table 2: Target Proteins for Western Blot Analysis
| Pathway | Target Proteins |
| Apoptosis | Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP |
| Cell Cycle | p21, p27, Cyclin D1, CDK4, Cyclin B1, CDK1 |
Part C: Investigating Neuroprotective and Anti-inflammatory Potential
To explore the alternative hypotheses, a series of in vitro assays using relevant cell lines are necessary.
-
BV-2 Microglial Cells: For studying neuroinflammation.
-
SH-SY5Y Neuroblastoma Cells: For assessing neuroprotection.
-
Pre-treatment: Pre-treat BV-2 cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify cytokine levels using ELISA kits.
-
-
Treatment: Treat SH-SY5Y cells with this compound.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor such as H₂O₂ or rotenone.
-
Cell Viability Assessment: Determine cell viability using the MTT assay.
Part D: Elucidating the Neuroactive Mechanism
Should the compound exhibit anti-inflammatory or neuroprotective effects, further mechanistic studies are warranted.
Diagram 2: Proposed Neuroinflammatory Signaling Pathway for Investigation
Caption: Key pathways in neuroinflammation.
Investigate the effect of the compound on the expression and phosphorylation of key proteins in the TLR4/MyD88/MAPK and Nrf2/NQO-1 pathways in BV-2 cells.
Part E: Serotonin Reuptake Inhibition Assay
To test the third hypothesis, a direct in vitro serotonin transporter (SERT) binding assay is required.
Protocol: SERT Binding Assay
-
Membrane Preparation: Use cell membranes prepared from cells recombinantly expressing human SERT.
-
Radioligand Binding: Perform a competitive binding assay using a radiolabeled SERT ligand (e.g., [³H]citalopram) and varying concentrations of this compound.
-
Scintillation Counting: Measure the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) to determine the compound's affinity for SERT.
Data Interpretation and Future Directions
The experimental framework outlined above will generate a comprehensive dataset to elucidate the primary mechanism of action of this compound.
-
If the primary hypothesis is supported, subsequent studies should focus on in vivo efficacy in xenograft cancer models and further target deconvolution studies.
-
If the alternative hypotheses show promise, in vivo studies in models of neuroinflammation (e.g., LPS-induced neuroinflammation in mice) or depression (e.g., forced swim test) would be the logical next steps.
The multifaceted nature of the isobenzofuranone scaffold suggests that this compound could possess a polypharmacological profile, acting on multiple targets. A thorough investigation, as detailed in this guide, is essential to unlock its full therapeutic potential.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imjst.org [imjst.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Reactivity of the Isobenzofuranone Core
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The isobenzofuranone framework, commonly referred to as the phthalide core, represents a cornerstone in the architecture of a vast array of biologically active natural products and synthetic molecules.[1][2] Its prevalence in compounds exhibiting diverse pharmacological properties—from antibiotic and anti-inflammatory to neuroprotective and anticancer activities—underscores its significance as a "privileged scaffold" in medicinal chemistry.[3][4][5][6][7][8] This guide aims to provide a comprehensive exploration of the chemical reactivity inherent to the isobenzofuranone core. By delving into the electronic underpinnings of its reactivity and surveying its participation in a wide range of chemical transformations, we seek to equip researchers and drug development professionals with the fundamental knowledge required to harness the synthetic potential of this versatile heterocyclic system. Our focus extends beyond a mere cataloging of reactions to an elucidation of the mechanistic principles that govern them, thereby empowering the rational design of novel molecular entities with therapeutic promise.
Structural and Electronic Landscape of the Isobenzofuranone Core
The isobenzofuranone skeleton consists of a γ-lactone fused to a benzene ring.[6] This fusion of an aromatic and a heterocyclic ring gives rise to a unique electronic landscape that dictates its chemical behavior. The key features influencing its reactivity are:
-
The Lactone Moiety: The ester linkage within the five-membered ring is the primary site of reactivity. The carbonyl carbon is electrophilic due to the polarization of the C=O bond and is susceptible to nucleophilic attack.[9][10] The endocyclic oxygen atom can also influence the electron distribution within the molecule.
-
The Fused Benzene Ring: The benzene ring is an aromatic system that can undergo electrophilic substitution reactions. The lactone ring acts as a substituent on the benzene ring, influencing the regioselectivity of these reactions.
-
The C-3 Position: The methylene group adjacent to the carbonyl group (C-3 position) is activated, making the protons on this carbon acidic. This allows for the formation of an enolate or related reactive species, opening up a plethora of functionalization possibilities at this position.[1]
The interplay of these structural elements results in a multifaceted reactivity profile, which we will explore in the subsequent sections.
Key Classes of Chemical Transformations
The isobenzofuranone core participates in a diverse array of chemical reactions, making it a versatile building block in organic synthesis. The principal modes of reactivity can be categorized as follows:
Nucleophilic Acyl Addition and Substitution at the Carbonyl Carbon
The electrophilic nature of the lactone carbonyl carbon makes it a prime target for nucleophiles. This reactivity is fundamental to many transformations of the isobenzofuranone core.
-
Mechanism: Nucleophiles add to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[9][10] The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the opening of the lactone ring.
-
Causality of Experimental Choices: The choice of nucleophile and solvent is critical. For instance, the reaction of phthalides with primary amines is a bimolecular nucleophilic substitution that affords 3-substituted isobenzofuran-1(3H)-ones.[11] The use of a non-protic solvent is often preferred to avoid quenching of the nucleophile.
Experimental Protocol: Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones via Nucleophilic Addition [11]
This protocol describes the reaction of o-phthalaldehydic acid with primary heterocyclic amines to yield 3-substituted isobenzofuran-1(3H)-one derivatives.
Materials:
-
o-Phthalaldehydic acid
-
Primary heterocyclic amine (e.g., 2-aminopyridine)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve o-phthalaldehydic acid (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.
-
Add the primary heterocyclic amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Self-Validation: The structure of the synthesized product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry to ensure the desired nucleophilic addition and subsequent cyclization has occurred.[11]
Reactions Involving the C-3 Position: The Power of Enolates
The protons at the C-3 position of the isobenzofuranone core are acidic and can be removed by a suitable base to form an enolate. This nucleophilic species is central to a wide range of carbon-carbon bond-forming reactions.
-
Aldol-type Condensations: The enolate can react with aldehydes and ketones in an aldol-type condensation. For example, the reaction of 1(3H)-isobenzofuranone with benzaldehyde in the presence of a base leads to the formation of a 3-benzylideneisobenzofuranone.[12]
-
Sulfa-Michael Desymmetrization: An elegant example of exploiting C-3 reactivity is the organocatalyzed sulfa-Michael desymmetrization of spirocyclic 2,5-cyclohexadienone isobenzofuranones. A cinchona-derived squaramide catalyst promotes the addition of aryl thiols to generate two stereocenters with high diastereoselectivity and enantioselectivity.[1]
Diagram: Enolate Formation and Subsequent Aldol Condensation
Caption: Formation of an isobenzofuranone enolate and its subsequent reaction with benzaldehyde.
Cycloaddition Reactions: A Diene in Disguise
Although the isobenzofuranone itself is not a classic diene, related isobenzofuran intermediates can be generated in situ and participate in cycloaddition reactions. These reactions are powerful tools for the construction of complex polycyclic systems.
-
[4+2] Cycloadditions (Diels-Alder Reactions): Isobenzofurans, which can be transiently formed, are highly reactive dienes in Diels-Alder reactions. For instance, ligustilide, a naturally occurring phthalide, can undergo [4+2] cycloaddition reactions.[13] The reaction of isobenzofuran with tropones can yield both [6+4] and [2+4] cycloadducts.[14]
-
[8+2] Cycloadditions: Dienylisobenzofurans can undergo [8+2] cycloadditions with dienophiles like dimethyl acetylenedicarboxylate (DMAD). Density Functional Theory (DFT) studies have shown that these reactions can proceed through different mechanistic pathways, including a concerted [8+2] pathway or a stepwise [4+2] cycloaddition followed by a[1][15]-vinyl shift. The aromaticity of the resulting benzene ring is a significant driving force for these reactions.
Electrophilic Aromatic Substitution: Modulating the Benzene Ring's Reactivity
The fused lactone ring influences the reactivity of the benzene portion of the isobenzofuranone core in electrophilic aromatic substitution (EAS) reactions.
-
Directing Effects: The lactone ring is generally considered to be a deactivating group with meta-directing effects due to the electron-withdrawing nature of the carbonyl group. However, the overall outcome can be complex and influenced by the specific reaction conditions and the presence of other substituents.
-
Comparison with Benzofuran: In contrast to isobenzofuranone, the oxygen atom in benzofuran can donate its lone pair of electrons into the aromatic system, making it more reactive towards electrophiles. Electrophilic attack on benzofuran typically occurs at the 2- or 3-position of the furan ring.[16][17] This comparison highlights the significant impact of the carbonyl group on the electronic properties and reactivity of the fused aromatic system.
Diagram: Electrophilic Aromatic Substitution on Isobenzofuranone
Caption: General representation of electrophilic attack at the meta position of the isobenzofuranone core.
Rearrangement Reactions: Skeletal Diversification
The isobenzofuranone core can undergo skeletal rearrangements, often catalyzed by acids or transition metals, leading to the formation of new heterocyclic systems.[18][19]
-
1,2-Aryl Migration: A notable example is the hypervalent iodine-mediated 1,2-aryl migration in the synthesis of isobenzofuranones from 2-alkenylbenzoic acids.[2][20] This reaction proceeds through a cascade process involving lactonization, 1,2-aryl migration, and elimination.[2][20] The migratory aptitude of the aryl group is a key factor in the success of this rearrangement.
-
Acid/Base-Steered Cascade Cyclizations: 2-Acylbenzoic acids can react with isatoic anhydrides to form isobenzofuranone derivatives in the presence of a base. Subsequent treatment with an acid can promote a cascade of intramolecular rearrangement, nucleophilic addition, and cyclization to yield diverse isoindolobenzoxazinones.[21]
Synthetic Strategies and Applications
The rich reactivity of the isobenzofuranone core has been leveraged in the synthesis of numerous complex natural products and medicinally relevant compounds.
Divergent Synthesis
The reactivity of the isobenzofuranone scaffold can be finely tuned to achieve the divergent synthesis of different product classes from a common starting material. For instance, the aryl iodine-catalyzed reaction of 2-alkenyl benzoic acids can lead to either isobenzofuranones or isocoumarins, depending on the substitution pattern of the starting material.[2][20]
Asymmetric Synthesis
The development of asymmetric methods for the synthesis of chiral isobenzofuranones is of great interest due to the prevalence of stereocenters in biologically active phthalides.[1] Strategies include:
-
Organo- or metal-catalyzed nucleophilic attack on 3-substituted phthalides.[1]
-
Halolactonization of styrene-type carboxylic acids.[1]
-
Transition-metal catalyzed asymmetric hydrogenation.[1]
Transition Metal-Catalyzed Cycloadditions
Transition metal catalysis offers powerful methods for the construction of the isobenzofuranone core itself. For example, cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes provides an atom-efficient route to substituted isobenzofuranones with high yields and excellent regioselectivity.[15][22]
Quantitative Data Summary
The following table summarizes representative yields for various reactions involving the isobenzofuranone core, illustrating the efficiency of different synthetic methodologies.
| Reaction Type | Substrate | Reagents/Catalyst | Product | Yield (%) | Reference |
| Divergent Synthesis | 2-(1-phenylvinyl)benzoic acid | mCPBA, catalytic aryl iodine, CSA | 3-benzylideneisobenzofuran-1(3H)-one | 77-89 | [2] |
| Sulfa-Michael Desymmetrization | Spiro-phthalide 2,5-cyclohexadienone | Aryl thiol, squaramide catalyst | Spirocyclic isobenzofuranone | up to 92 ee | [1] |
| Nucleophilic Addition | o-Phthalaldehydic acid | Primary heterocyclic amine | 3-Substituted Isobenzofuran-1(3H)-one | Good | [11] |
| Acid-Steered Cascade | 2-Acetylbenzoic acid, isatoic anhydride | Na2CO3, then p-TsOH | Isoindolobenzoxazinone | Good | [21] |
Conclusion and Future Outlook
The isobenzofuranone core is a truly remarkable scaffold, offering a wealth of opportunities for synthetic chemists and drug discovery scientists. Its diverse reactivity, stemming from the interplay of the lactone functionality, the fused aromatic ring, and the activated C-3 position, allows for a wide range of chemical manipulations. From nucleophilic additions and enolate-based functionalizations to cycloadditions and elegant rearrangements, the chemistry of isobenzofuranones is both rich and versatile.
Future research in this area will undoubtedly focus on the development of novel, highly selective catalytic methods for the synthesis and functionalization of the isobenzofuranone core. The exploration of new reaction pathways and the application of these methodologies to the synthesis of increasingly complex and biologically potent molecules will continue to be a vibrant and rewarding area of investigation. A deeper understanding of the structure-activity relationships of isobenzofuranone-containing compounds will further fuel the design and development of the next generation of therapeutics based on this privileged heterocyclic system.
References
- 1. Asymmetric synthesis of spirocyclic isobenzofuranones via a squaramide-catalysed sulfa-Michael desymmetrisation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00126A [pubs.rsc.org]
- 2. Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. imjst.org [imjst.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. research.abo.fi [research.abo.fi]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. conference.pixel-online.net [conference.pixel-online.net]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Rearrangement Reactions | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
"experimental protocol for synthesizing 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone"
An Application Note for Medicinal Chemists and Process Development Scientists
Protocol for the Synthesis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone
Introduction and Scientific Context
The isobenzofuranone, or phthalide, scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide array of biological activities.[1] The introduction of a sulfonyl group at the 3-position can significantly modulate the molecule's electrophilicity and its potential as a covalent modifier or its interaction with biological targets. The target molecule, this compound, serves as a valuable building block in drug discovery programs.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The chosen synthetic strategy involves the condensation of 2-formyl-3-methoxybenzoic acid with benzenesulfinic acid. This approach is predicated on the nucleophilic addition of the sulfinate anion to the aldehyde carbonyl, followed by an acid-facilitated intramolecular cyclization (lactonization) to yield the thermodynamically stable five-membered lactone ring. This method is efficient, utilizes readily available starting materials, and is amenable to scale-up.
Reaction Principle and Mechanism
The core of this synthesis is a one-pot reaction that proceeds in two key stages:
-
Nucleophilic Addition: The sodium salt of benzenesulfinic acid acts as a potent sulfur-based nucleophile. It attacks the electrophilic aldehyde carbon of 2-formyl-3-methoxybenzoic acid.
-
Intramolecular Cyclization: The resulting intermediate undergoes a rapid, acid-catalyzed dehydration and cyclization. The carboxylic acid group attacks the newly formed stereocenter, displacing a molecule of water and forming the stable isobenzofuranone ring system.
Overall Reaction Scheme:
Caption: One-pot synthesis of the target compound.
Materials and Equipment
Reagents and Solvents
| Reagent | CAS No. | Molecular Weight | Supplier Suggestion | Notes |
| 2-Formyl-3-methoxybenzoic acid | 60407-04-7 | 180.16 g/mol | Commercially Available | Also known as 3-methoxyphthalaldehydic acid.[2] |
| Sodium benzenesulfinate | 873-55-2 | 164.16 g/mol | Commercially Available | Ensure it is dry before use. |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | ACS Grade or higher | Serves as both solvent and acid catalyst. |
| Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | Reagent Grade | For washing and recrystallization. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | --- | For work-up and recrystallization. |
Equipment
-
Round-bottom flask (sized for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
Experimental Workflow and Protocol
The entire process from setup to pure product can be accomplished within a standard laboratory workday.
Caption: Step-by-step experimental workflow.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-formyl-3-methoxybenzoic acid (5.0 g, 27.75 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add glacial acetic acid (80 mL) to the flask. Stir the mixture to achieve partial or full dissolution. To this suspension, add sodium benzenesulfinate (5.0 g, 30.45 mmol, 1.1 equiv).
-
Expert Insight: Using a slight excess (1.1 equivalents) of the sodium benzenesulfinate ensures the complete consumption of the limiting aldehyde starting material, simplifying purification.
-
-
Reaction Execution: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the reaction mixture to a gentle reflux (approx. 118 °C) with continuous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product is expected to have a lower Rf value than the starting aldehyde. Allow the reaction to proceed for 3-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Work-up and Isolation: After completion, remove the heating mantle and allow the flask to cool to room temperature. As the mixture cools, the product will begin to precipitate. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with deionized water (3 x 30 mL) and then with cold ethanol (2 x 20 mL).
-
Causality: The water wash is critical for removing the acetic acid solvent and any unreacted sodium benzenesulfinate. The subsequent cold ethanol wash removes more soluble organic impurities while minimizing loss of the desired product.
-
-
Drying: Dry the collected white to off-white solid in a vacuum oven at 60 °C overnight. Determine the mass and calculate the yield. (Typical yield: 80-90%).
Purification by Recrystallization
-
Transfer the crude, dried product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of boiling glacial acetic acid or a 9:1 ethanol/water mixture to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature, during which time crystals will form.
-
Cool the flask in an ice bath to complete the crystallization process.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Appearance | White to light yellow crystalline powder.[3] |
| Melting Point | 186.0 to 190.0 °C.[3] |
| Purity (by HPLC) | >98.0%.[3] |
| ¹H NMR | Consistent with the proposed structure. |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to C₁₅H₁₂O₅S (MW: 320.32). |
| FT-IR | Characteristic peaks for C=O (lactone), SO₂ (sulfonyl), and C-O-C (ether) groups. |
Safety and Handling
-
This procedure should be performed in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Substituted Isobenzofuranone
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities include antioxidant, antimicrobial, antiplatelet, and cytotoxic effects.[2] The substitution at the C-3 position of the isobenzofuranone core has been a particular focus for modulating pharmacological activity. The introduction of a phenylsulfonyl group at this position, combined with a methoxy group on the aromatic ring, as seen in 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone, presents a unique chemical entity with potential for diverse therapeutic applications.
While direct and extensive biological data for this compound is not yet widely published, the well-documented activities of the isobenzofuranone core and the known pharmacological relevance of the phenylsulfonyl moiety allow for informed hypotheses regarding its potential applications. Phenylsulfonyl derivatives, for instance, are known to possess anti-inflammatory and analgesic properties.[3][4] This document provides a detailed guide for researchers to explore the medicinal chemistry of this compound, outlining potential therapeutic avenues and providing robust protocols for its investigation.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 3-(benzenesulfonyl)-7-methoxy-3H-2-benzofuran-1-one | [5] |
| Synonyms | 7-Methoxy-3-(phenylsulfonyl)isobenzofuran-1(3H)-one | [5] |
| CAS Number | 65131-09-1 | [5][6][7] |
| Molecular Formula | C₁₅H₁₂O₅S | [5] |
| Molecular Weight | 304.3 g/mol | [5] |
| Appearance | White to Yellow powder/crystal | |
| Melting Point | 186.0 to 190.0 °C | [6] |
Hypothesized Therapeutic Applications and Mechanistic Insights
Based on the activities of structurally related compounds, we can postulate several promising areas for the investigation of this compound.
Anti-Cancer Activity
The isobenzofuranone scaffold is present in compounds with demonstrated antiproliferative and cytotoxic effects.[1] The mechanism of action for some of these compounds involves the induction of apoptosis.
-
Hypothesized Mechanism: this compound may exert anti-cancer effects by inducing apoptosis in cancer cells. The phenylsulfonyl group could potentially interact with specific cellular targets, such as transcription factors or enzymes involved in cell proliferation and survival. The methoxy group can influence the compound's pharmacokinetic properties and its interaction with biological targets.
Experimental Protocols
Protocol 1: Evaluation of In Vitro Anti-Cancer Activity
This protocol outlines a standard workflow for assessing the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.
Caption: Workflow for in vitro anti-cancer evaluation.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent-induced toxicity.
-
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) in their respective recommended media.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Cell Viability Assay (MTT/MTS):
-
Treat the cells with the serially diluted compound and a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
-
Cell Cycle Analysis:
-
Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Fix the cells in 70% ethanol and stain with a DNA-binding dye (e.g., PI with RNase).
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 | Experimental Value | Known Value |
| A549 | Experimental Value | Known Value |
| HCT116 | Experimental Value | Known Value |
| MCF-10A | Experimental Value | Known Value |
Anti-Inflammatory Activity
Phenylsulfonyl derivatives have been explored for their anti-inflammatory properties. The potential of this compound in this area warrants investigation.
-
Hypothesized Mechanism: The compound may inhibit key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.
Protocol 2: Evaluation of In Vitro Anti-Inflammatory Activity
This protocol describes the assessment of the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-stimulated macrophage cell line.
Caption: Workflow for in vitro anti-inflammatory evaluation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Nitric Oxide (NO) Production Assay:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Determine the inhibitory effect of the compound on NO production.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.
-
Data Presentation:
| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| 0 (LPS only) | 100 | 100 | 100 |
| 1 | Experimental Value | Experimental Value | Experimental Value |
| 10 | Experimental Value | Experimental Value | Experimental Value |
| 50 | Experimental Value | Experimental Value | Experimental Value |
Trustworthiness and Self-Validating Systems
For all protocols, the inclusion of appropriate controls is critical for data integrity:
-
Vehicle Control: To account for any effects of the solvent (DMSO).
-
Positive Control: A known active compound for the specific assay (e.g., doxorubicin for cytotoxicity, dexamethasone for anti-inflammatory assays) to validate the assay's responsiveness.
-
Untreated Control: To establish a baseline for cell viability and inflammatory marker levels.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule in medicinal chemistry. The protocols detailed in this guide provide a robust framework for initiating its biological evaluation. Should the compound demonstrate significant activity in the proposed in vitro assays, further investigations, including in vivo efficacy studies in relevant animal models and pharmacokinetic profiling, would be warranted to fully elucidate its therapeutic potential.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | C15H12O5S | CID 10957672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 65131-09-1 [amp.chemicalbook.com]
- 7. Page loading... [guidechem.com]
Probing the Antiproliferative Potential of Isobenzofuranone Derivatives: A Guide to Cellular Assay Strategies
Introduction: The Therapeutic Promise of Isobenzofuranones
Isobenzofuranones, a class of compounds featuring a γ-lactone ring fused to a benzene core, have emerged as a significant scaffold in medicinal chemistry.[1] Both natural and synthetic derivatives of this class have demonstrated a remarkable breadth of biological activities, with particularly compelling evidence for their potential as anticancer agents.[1] Numerous studies have highlighted their capacity to inhibit the proliferation of a wide array of cancer cell lines, making them attractive candidates for novel drug development pipelines.[2][3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for assessing the antiproliferative activity of isobenzofuranone derivatives. We will move beyond simple procedural lists to explore the mechanistic rationale behind assay selection, data interpretation, and the construction of a robust, self-validating experimental workflow. Our focus is on empowering researchers to not only generate high-quality data but also to build a compelling narrative around the mechanism of action of their compounds.
Tier 1 Screening: Foundational Assays for Cytotoxicity and Viability
The initial phase in evaluating a library of novel isobenzofuranone derivatives involves determining their general cytotoxic or cytostatic effects. These assays are typically high-throughput and provide a quantitative measure of a compound's ability to reduce the number of viable cells in a population.
The MTT Assay: A Window into Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[5][6][7] Its enduring popularity stems from its simplicity, cost-effectiveness, and amenability to a 96-well plate format.
Principle of the Assay: The core of the MTT assay lies in the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells.[6][8] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, yielding a purple, insoluble formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[7]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of isobenzofuranone derivatives on cancer cell lines.
Materials:
-
Isobenzofuranone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom sterile culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the isobenzofuranone derivatives in complete culture medium.
-
Remove the seeding medium from the wells and add 100 µL of the compound dilutions.
-
Include appropriate controls:
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[8]
-
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate relative to the vehicle control using the following formula:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
The Sulforhodamine B (SRB) Assay: Quantifying Cellular Biomass
The SRB assay is another robust and widely used colorimetric method for determining cytotoxicity.[12][13] Unlike the MTT assay, which measures metabolic activity, the SRB assay quantifies total cellular protein content, providing a measure of cell biomass.[12][13]
Principle of the Assay: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions.[14] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells in the well.[12]
Experimental Protocol: SRB Cytotoxicity Assay
Objective: To assess the antiproliferative effect of isobenzofuranone derivatives by quantifying total cellular protein.
Materials:
-
All materials listed for the MTT assay (excluding MTT and its solubilization solution)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.04% or 0.057% (w/v) in 1% (v/v) acetic acid[15][16]
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution (pH 10.5)[15][16]
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB.[16]
-
Allow the plates to air-dry completely.
-
-
Dye Solubilization:
-
Data Acquisition:
Data Analysis: The data analysis is analogous to the MTT assay, with the percentage of cell growth inhibition calculated relative to the vehicle control.
Data Presentation: Comparative Cytotoxicity
| Isobenzofuranone Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 16 | K562 (myeloid leukemia) | 2.79 | [9] |
| Compound 18 | K562 (myeloid leukemia) | 1.71 | [9] |
| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [4] |
| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL | [4] |
| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [9] |
Tier 2 Investigation: Unraveling the Mechanism of Action
Once promising "hit" compounds are identified from primary screening, the next critical step is to elucidate their mechanism of action. Is the observed antiproliferative effect due to cell cycle arrest, the induction of programmed cell death (apoptosis), or another mechanism?
Cell Cycle Analysis via Flow Cytometry
Flow cytometry with DNA-binding dyes provides a powerful method to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18] This technique can reveal if a compound induces arrest at a specific cell cycle checkpoint.
Principle of the Assay: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[17] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[19] By analyzing a large population of cells, a histogram can be generated that distinguishes cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[18]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
Objective: To determine if an isobenzofuranone derivative induces cell cycle arrest in a specific phase.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)[19]
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content channel.[21]
-
Gate on single cells to exclude doublets and aggregates.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis: The resulting DNA content histograms are analyzed using specialized software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the percentage of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.
Apoptosis Detection: The Annexin V/PI Assay
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[22] The Annexin V/PI assay is a standard flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]
Principle of the Assay:
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify these early apoptotic cells.
-
Propidium Iodide (PI): PI is a nucleic acid stain that is impermeant to live and early apoptotic cells with intact plasma membranes.[22] It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity has been compromised.[22]
By using both stains simultaneously, we can distinguish four cell populations:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (often an artifact of sample preparation)[22]
Experimental Protocol: Apoptosis Detection with Annexin V/PI
Objective: To quantify the induction of apoptosis by isobenzofuranone derivatives.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and a 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[22]
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis: The data is typically displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. Quadrants are set based on unstained and single-stained controls to quantify the percentage of cells in each of the four populations.
Caspase Activity Assays: Confirming the Apoptotic Pathway
A key biochemical hallmark of apoptosis is the activation of a family of proteases called caspases.[24] Caspase-3 is a critical executioner caspase. Measuring its activity provides strong confirmatory evidence of apoptosis.[25]
Principle of the Assay: These assays utilize a synthetic substrate that contains a caspase recognition sequence (e.g., DEVD for caspase-3) linked to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[25][26] When an active caspase cleaves the substrate, the reporter molecule is released, generating a fluorescent or colorimetric signal that can be quantified.[25][26]
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified overview of caspase-3 activation in apoptosis.
Experimental Protocol: Fluorometric Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 in cell lysates following treatment with isobenzofuranone derivatives.
Materials:
-
Fluorometric Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-AMC substrate)
-
Treated and control cells
-
96-well black, flat-bottom plate
-
Fluorometric plate reader
Procedure:
-
Cell Lysate Preparation:
-
Assay Reaction:
-
Determine the protein concentration of the lysates to ensure equal loading.
-
In a 96-well black plate, add a standardized amount of cell lysate.
-
Prepare the reaction mixture according to the kit manufacturer's instructions (typically reaction buffer + DTT + DEVD-AMC substrate).
-
Add the reaction mixture to each well containing the cell lysate.[25]
-
-
Incubation and Measurement:
Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the fluorescence of the treated samples to the untreated control.
Conclusion: Building a Comprehensive Antiproliferative Profile
The evaluation of isobenzofuranone derivatives requires a multi-tiered approach. By starting with robust, high-throughput screening assays like MTT and SRB, researchers can efficiently identify compounds with significant antiproliferative activity. Subsequent investigation into the underlying mechanisms through cell cycle analysis, apoptosis detection, and caspase activity assays provides the crucial insights needed to advance the most promising candidates in the drug discovery process. This integrated strategy, grounded in sound experimental design and a clear understanding of the principles behind each assay, will ultimately pave the way for the development of novel and effective cancer therapeutics based on the versatile isobenzofuranone scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. benchchem.com [benchchem.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. benchchem.com [benchchem.com]
Application Note: Advanced NMR Characterization of 3-Substituted Isobenzofuranones
Abstract
3-Substituted isobenzofuranones, also known as phthalides, represent a core scaffold in numerous natural products and pharmacologically active compounds.[1] Their biological activities, which include antifungal, cytotoxic, and anti-inflammatory effects, are highly dependent on the nature and stereochemistry of the substituent at the C-3 position.[2] Consequently, unambiguous structural elucidation is a critical step in their synthesis and discovery. This application note provides a comprehensive guide to the characterization of these molecules using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the interpretation of ¹H and ¹³C NMR spectra, and the strategic application of two-dimensional (2D) techniques such as COSY, HSQC, and HMBC to solve complex structural challenges.
Introduction: The Structural Significance of the C-3 Position
The isobenzofuranone core is a bicyclic structure featuring a γ-lactone fused to a benzene ring. The key to its chemical and biological diversity lies in the substituent attached to the chiral center at C-3. This substituent dictates the molecule's three-dimensional shape and its interaction with biological targets. NMR spectroscopy is the most powerful tool for determining the complete covalent structure and relative stereochemistry of these molecules.[3] Modern 1D and 2D NMR experiments allow for the full assignment of proton and carbon signals, providing definitive evidence for the connectivity between the substituent and the phthalide core.[2][4]
Experimental Protocol: Preparing the Sample for High-Resolution NMR
The quality of NMR data is fundamentally dependent on proper sample preparation. A poorly prepared sample can lead to broadened spectral lines, poor signal-to-noise, and artifacts that obscure crucial information.
Step-by-Step Sample Preparation Protocol
-
Determine Sample Quantity:
-
Select an Appropriate Deuterated Solvent:
-
The choice of solvent is critical. It must completely dissolve the analyte without reacting with it.
-
Common choices for isobenzofuranones: Chloroform-d (CDCl₃) is widely used for nonpolar to moderately polar derivatives. For more polar compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ are excellent alternatives.[1]
-
The deuterated solvent provides a lock signal for the spectrometer to maintain field stability and minimizes solvent signals in the ¹H NMR spectrum.[5]
-
-
Dissolution and Filtration:
-
It is best practice to first dissolve the sample in a small, clean vial using approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Gentle vortexing or sonication can aid dissolution.
-
Crucial Step - Filtration: To remove any particulate matter which can severely degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution directly into a high-quality, clean 5 mm NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
-
Finalize and Label the Sample:
-
Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[1]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[6]
-
Label the tube clearly at the top with a permanent marker.[5]
-
Interpreting 1D NMR Spectra: Signatures of the Isobenzofuranone Core
The ¹H and ¹³C NMR spectra provide the initial, fundamental information about the molecular structure. The chemical shifts are highly informative of the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton spectrum reveals the number of unique proton environments and their neighboring protons through spin-spin coupling.
-
Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene ring of the isobenzofuranone core typically appear in this region. Their splitting patterns (e.g., doublets, triplets) and coupling constants (typically 6-10 Hz for ortho coupling) are diagnostic for their relative positions.[7] The proton ortho to the carbonyl group (H-7) is often the most deshielded and appears furthest downfield.
-
Methine Proton at C-3 (H-3): This is a key signal. Its chemical shift is highly dependent on the substituent.
-
With an alkyl substituent, H-3 typically resonates between δ 5.4-5.8 ppm .
-
With an aryl substituent, the deshielding effect is stronger, shifting the H-3 signal downfield to δ 6.3-6.5 ppm .
-
-
Substituent Protons: The signals for the protons on the C-3 substituent will appear in their characteristic regions (e.g., alkyl protons at δ 0.8-2.5 ppm).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom.
-
Lactone Carbonyl (C-1): This is the most deshielded carbon, appearing at δ 169-172 ppm .[8]
-
Aromatic Carbons: The six carbons of the benzene ring appear between δ 120-155 ppm . The two quaternary carbons (C-3a and C-7a) to which the lactone ring is fused are typically found at the downfield end of this range (C-7a ~150 ppm, C-3a ~125 ppm).
-
Methine Carbon (C-3): Similar to its attached proton, the C-3 chemical shift is highly sensitive to the substituent, typically appearing in the range of δ 80-85 ppm .
-
Substituent Carbons: The carbons of the substituent will appear in their expected regions.
| Nucleus | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Influencing Factors |
| C-1 | - | 169 - 172 | Lactone carbonyl environment. Relatively stable. |
| C-3 | - | 80 - 85 | Highly dependent on the electronegativity of the C-3 substituent. |
| H-3 | 5.4 - 6.5 | - | Shifts downfield with more electronegative or aromatic substituents. |
| C-3a | - | ~125 | Quaternary aromatic carbon. |
| C-7a | - | ~150 | Quaternary aromatic carbon, deshielded by adjacent lactone oxygen. |
| Ar-H | 7.0 - 8.0 | - | H-7 is typically the most downfield aromatic proton. |
| Ar-C | - | 120 - 140 | Standard aromatic carbon region. |
Advanced 2D NMR Protocols for Unambiguous Structure Elucidation
While 1D NMR provides a foundational view, 2D NMR experiments are essential for piecing together the molecular puzzle, especially for novel compounds. These experiments reveal through-bond correlations between nuclei.[9]
Workflow for 2D NMR Analysis
The logical progression of 2D NMR experiments provides a self-validating system for structure determination.
Caption: Workflow for structure elucidation using 2D NMR.
COSY (Correlation Spectroscopy): Identifying Proton Neighbors
The COSY experiment is the first step in mapping the proton framework. It shows cross-peaks between protons that are coupled to each other, typically over two or three bonds.
-
Application: In a 3-substituted isobenzofuranone, COSY is invaluable for tracing the connectivity within the aromatic ring (e.g., H-4 to H-5, H-5 to H-6, etc.) and for establishing the proton network within the C-3 substituent (e.g., an alkyl chain).
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[10]
-
Application: This is the primary method for definitively assigning carbon signals. For example, the proton signal identified as H-3 on the ¹H spectrum will show a cross-peak to the C-3 signal on the ¹³C spectrum. This allows for the unambiguous assignment of all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
The HMBC experiment is arguably the most powerful tool for determining the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[9][10] This is critical for connecting molecular fragments across non-protonated (quaternary) carbons.
-
Causality and Key Application: The primary challenge in characterizing a 3-substituted isobenzofuranone is to prove the covalent link between the substituent and the C-3 position of the phthalide core. The HMBC experiment provides this definitive link.
-
Expected Key Correlations:
-
H-3 to C-1 (Lactone Carbonyl): A three-bond correlation from the methine proton at C-3 to the carbonyl carbon C-1 is a hallmark signature, confirming the lactone structure.
-
H-3 to C-3a and C-7a: Two- and three-bond correlations from H-3 to the quaternary carbons of the fused ring system (C-3a and C-7a) firmly place the methine proton at the C-3 position.
-
Substituent Protons to C-3: Protons on the carbon of the substituent directly attached to C-3 (the α-protons) will show a crucial two-bond correlation to C-3. This correlation unequivocally connects the substituent to the isobenzofuranone core.
-
H-4 to C-3 and C-7a: A three-bond correlation from H-4 to C-3 and a two-bond correlation to C-7a helps to unambiguously assign the aromatic protons.
-
Caption: Key HMBC correlations for structural confirmation.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural characterization of 3-substituted isobenzofuranones. By following a logical workflow from sample preparation to the interpretation of ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can unambiguously determine the constitution and connectivity of these important molecules. The HMBC experiment, in particular, is indispensable for confirming the crucial linkage between the C-3 substituent and the phthalide scaffold, providing the ultimate evidence for the proposed structure. This comprehensive approach ensures the scientific integrity required for publications, patents, and advancing drug development programs.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. compoundchem.com [compoundchem.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone Analogs
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design, synthesis, and preliminary biological evaluation of novel analogs based on the 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone scaffold. Isobenzofuranones (also known as phthalides) are a class of γ-lactones fused to an aromatic ring that exhibit a wide range of biological activities, including antiproliferative, antidiabetic, and antioxidant effects.[1][2][3] The incorporation of a sulfonyl group, a key pharmacophore in modern drug design, can significantly modulate a molecule's physicochemical properties and biological activity by acting as a hydrogen bond acceptor and enhancing metabolic stability.[4][5] This guide details robust synthetic protocols, characterization methodologies, and a framework for establishing a structure-activity relationship (SAR) to accelerate the discovery of new therapeutic agents derived from this promising chemical scaffold.
Rationale for Analog Development
The core structure, this compound (CAS 65131-09-1), combines two privileged structural motifs: the isobenzofuranone core and the phenylsulfonyl group.[6][7][8] Developing analogs of this parent molecule allows for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. The primary objectives are to probe the structure-activity relationships by modifying specific regions of the molecule and to identify novel compounds with enhanced therapeutic potential.
Our development strategy focuses on three primary points of diversification:
-
A-Ring Modification: Altering the substituent at the C-7 position to investigate the role of electronics and sterics on the phthalide core.
-
B-Ring Modification: Introducing various substituents on the phenyl ring of the sulfonyl moiety to explore interactions with potential target binding pockets.
-
Sulfonyl Linker Bioisosteres: (A secondary objective) Replacing the sulfone with other sulfur-based linkers (e.g., sulfoxide) to assess the importance of the oxidation state and geometry.
References
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | C15H12O5S | CID 10957672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 65131-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | 65131-09-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Application Notes and Protocols for the Characterization of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone as a Chemical Probe
Abstract
This document provides a comprehensive guide to the evaluation and use of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone as a potential chemical probe. As the biological target and mechanism of action for this compound are not yet publicly characterized, this guide presents a strategic workflow for its validation. We outline a series of essential experiments, from initial target identification to cellular functional assays, that are required to rigorously characterize any novel small molecule for its utility in biological research. The protocols provided are detailed, field-proven methodologies designed to establish the potency, selectivity, and mechanism of a candidate probe, thereby ensuring data integrity and reproducibility.
Introduction to this compound
This compound is a small molecule belonging to the isobenzofuranone class of heterocyclic compounds.[1] Its structure suggests potential for biological activity, yet its specific molecular targets and effects in cellular systems remain to be elucidated.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₅S | [2] |
| Molecular Weight | 304.3 g/mol | [2] |
| CAS Number | 65131-09-1 | [2] |
| Appearance | White to yellow powder/crystal | [3][4] |
| IUPAC Name | 3-(benzenesulfonyl)-7-methoxy-3H-2-benzofuran-1-one | [2] |
A chemical probe is a highly selective small molecule used to perturb and study a specific protein target in biological systems.[5] To validate a compound like this compound as a chemical probe, a systematic approach is required to identify its target, confirm engagement in a cellular context, assess its selectivity, and characterize its functional consequences.[6] This document serves as a procedural roadmap for this validation process.
Part I: Target Identification and Deconvolution
The foundational step in characterizing a novel bioactive molecule is to identify its cellular binding partner(s).[6] Affinity Purification coupled with Mass Spectrometry (AP-MS) is a direct and powerful method for this purpose.[7] It involves using a modified version of the small molecule to "pull down" its interacting proteins from a cell lysate for identification.[8]
Workflow for Target Identification using AP-MS
Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.
Protocol 2.1: Affinity Purification-Mass Spectrometry (AP-MS)
-
Rationale: This protocol aims to isolate proteins that directly bind to this compound. A biotinylated version of the compound is synthesized to act as bait, which is then captured by streptavidin beads. Proteins that remain bound after stringent washing are considered high-confidence interactors.
-
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a derivative of the compound with a linker (e.g., polyethylene glycol) terminating in a biotin moiety. The linker attachment point should be chosen carefully to minimize disruption of the compound's native binding interactions. A control probe (linker-biotin alone) is also required.
-
Cell Lysis: Culture a relevant cell line to ~80-90% confluency. Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Bead Preparation: Incubate streptavidin-conjugated magnetic beads with the biotinylated affinity probe and the control probe separately to immobilize them.
-
Affinity Pulldown: Incubate the cleared cell lysate with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done under denaturing conditions (e.g., boiling in SDS-PAGE loading buffer) or by competitive elution with an excess of the free, unmodified compound.
-
Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest of the protein bands, and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the affinity probe pulldown compared to the control probe pulldown. These are the putative targets.
-
Part II: Biophysical Characterization of Target Interaction
Once putative targets are identified, it is essential to validate the direct interaction with the unmodified compound and quantify its binding parameters using orthogonal, in vitro biophysical methods.
Protocol 3.1: Isothermal Titration Calorimetry (ITC)
-
Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10] It determines the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[2][9]
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the purified target protein (e.g., 10-50 µM) in a well-defined buffer. Prepare a solution of this compound (typically 10-20 fold higher concentration) in the exact same buffer to avoid heats of dilution.[11] If DMSO is used to dissolve the compound, ensure the final DMSO concentration is identical in both the protein and compound solutions.[11]
-
Instrument Setup: Load the protein solution into the ITC sample cell and the compound solution into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution. Each injection produces a heat-flow peak.
-
Data Analysis: Integrate the heat-flow peaks and plot the heat change per injection against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the K D, n, and ΔH.
-
Protocol 3.2: Surface Plasmon Resonance (SPR)
-
Rationale: SPR is a label-free optical technique that measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface.[12][13] It is highly sensitive and provides kinetic data, including the association rate (k a) and dissociation rate (k d), in addition to the equilibrium dissociation constant (K D).[14]
-
Step-by-Step Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[15] A reference channel should be prepared similarly but without the protein to allow for background subtraction.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the compound over the protein and reference surfaces at a constant flow rate. The binding is measured in real-time (association phase).
-
Dissociation Measurement: After the injection, flow running buffer over the chip to monitor the dissociation of the compound from the target (dissociation phase).
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Globally fit the association and dissociation curves from the different compound concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine k a, k d, and calculate K D (k d/k a).
-
Table 2: Representative Data from Biophysical Assays
| Parameter | Description | Typical Value for a Probe |
| K D (ITC/SPR) | Equilibrium Dissociation Constant | < 100 nM |
| k a (SPR) | Association Rate Constant | 10⁴ - 10⁶ M⁻¹s⁻¹ |
| k d (SPR) | Dissociation Rate Constant | 10⁻² - 10⁻⁴ s⁻¹ |
| n (ITC) | Stoichiometry of Binding | ~1 |
Part III: Cellular Target Engagement
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.[5] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16]
-
Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[4] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, one can directly infer target engagement.[5]
Workflow for Cellular Thermal Shift Assay (CETSA)
References
- 1. m.youtube.com [m.youtube.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. bioradiations.com [bioradiations.com]
- 13. rapidnovor.com [rapidnovor.com]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
"in vitro testing of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone on cancer cell lines"
An in-depth guide to the in vitro evaluation of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone, a novel compound with therapeutic potential. This document provides a strategic framework and detailed protocols for assessing its cytotoxic, apoptotic, and anti-metastatic properties against cancer cell lines.
Introduction: Characterizing a Novel Phenylsulfonyl Isobenzofuranone
The discovery and development of novel anticancer agents are paramount in oncology research.[1][2][3] The isobenzofuranone scaffold is a core structure in various natural products and synthetic compounds exhibiting a range of biological activities.[4] This application note outlines a comprehensive in vitro testing cascade for this compound, a specific derivative whose potential as an anticancer agent warrants systematic investigation.
The journey from a candidate compound to a potential therapeutic is a structured process that begins with rigorous preclinical evaluation.[2][5] In vitro assays using established cancer cell lines represent the foundational step in this process, offering a rapid, reliable, and cost-effective means to determine biological activity, elucidate mechanisms of action, and identify promising candidates for further development.[3][6][7]
This guide is designed for researchers in drug discovery and cancer biology, providing not just step-by-step protocols but also the scientific rationale behind each experimental choice. We will proceed through a logical three-phase approach:
-
Phase I: Assessment of Cytotoxicity: Quantifying the compound's ability to inhibit cancer cell growth and determining its potency (IC₅₀).
-
Phase II: Mechanistic Investigation of Cell Death: Determining if the observed cytotoxicity is due to programmed cell death (apoptosis).
-
Phase III: Evaluation of Anti-Metastatic Potential: Assessing the compound's impact on cell cycle progression, migration, and invasion, which are key hallmarks of metastasis.
By following this structured workflow, researchers can generate a robust and comprehensive preclinical data package for this compound.
Preliminary Steps: Compound Management and Cell Line Selection
Compound Handling and Preparation
Scientific Rationale: The accuracy and reproducibility of in vitro assays are critically dependent on the proper handling of the test compound. Solubility and stability in the chosen solvent and culture medium must be established to ensure accurate dosing.
-
Compound Information:
-
Solubilization:
-
Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO. Sonicate briefly if necessary to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the DMSO stock and prepare serial dilutions in complete cell culture medium.
-
Crucial Note: The final concentration of DMSO in the cell culture wells should be kept constant across all treatments (including vehicle controls) and should not exceed a non-toxic level, typically ≤0.5%.
-
Selection of Cancer Cell Lines
Scientific Rationale: The choice of cell lines is critical for evaluating the breadth and specificity of the compound's activity. It is recommended to use a panel of cell lines representing different cancer types.[3]
Recommended Starter Panel:
-
MCF-7: Human breast adenocarcinoma (luminal A, estrogen receptor-positive).
-
HepG2: Human hepatocellular carcinoma.[9]
-
A549: Human lung carcinoma.
-
Vero: A non-cancerous cell line (African green monkey kidney) to assess general cytotoxicity and selectivity for cancer cells.[9]
All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Phase I Protocol: Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active cells, which can be quantified by measuring the absorbance.[12][14]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight (18-24 hours) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Include "vehicle control" wells containing the same final concentration of DMSO as the treated wells, and "untreated control" wells with medium only.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control media.
-
Incubate the plate for a defined period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[12]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[10]
-
Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[10][12]
-
Data Presentation and Analysis
The results should be summarized in a table and used to generate a dose-response curve to calculate the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Example Data for IC₅₀ Determination of Compound X on MCF-7 Cells (48h)
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
|---|---|---|
| Vehicle Control (0) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.05 ± 0.06 | 84.0% |
| 5 | 0.68 ± 0.05 | 54.4% |
| 10 | 0.45 ± 0.04 | 36.0% |
| 50 | 0.15 ± 0.02 | 12.0% |
| 100 | 0.08 ± 0.01 | 6.4% |
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
Phase II Protocols: Mechanistic Investigation of Cell Death
Scientific Rationale: If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs.[15] Key hallmarks of apoptosis include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of a cascade of cysteine-aspartic proteases known as caspases.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to early apoptotic cells where PS has flipped to the outer membrane.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17][18]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL).[18]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[17]
-
Analyze the samples by flow cytometry within one hour.
-
Diagram 1: Principle of Annexin V / Propidium Iodide Staining
References
- 1. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Principles of Drug Discovery - Creative Biolabs [dataverify.creative-biolabs.com]
- 6. pharmatest.com [pharmatest.com]
- 7. In Vitro Models Revolutionizing Cancer Drug Discovery | Technology Networks [technologynetworks.com]
- 8. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | C15H12O5S | CID 10957672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
"common side reactions in isobenzofuranone synthesis"
Welcome to the Technical Support Center for Isobenzofuranone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis of isobenzofuranones, also known as phthalides. Here, we address specific issues that may arise during your experiments, providing in-depth explanations and actionable solutions to guide your research.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a 3-substituted isobenzofuranone from 2-formylbenzoic acid and an aliphatic aldehyde is resulting in low yields and a complex product mixture. What is the likely cause?
A common side reaction in this synthesis is the acid-catalyzed self-condensation of the aliphatic aldehyde.[1] This is particularly problematic when using unactivated aliphatic aldehydes. The inherent acidic nature of 2-formylbenzoic acid can promote this unwanted reaction, leading to the consumption of your aldehyde starting material and complicating the purification process.[1]
Q2: I'm attempting a reduction of a phthalic anhydride or ester to form an isobenzofuranone, but I'm observing over-reduction or other byproducts. How can I improve the selectivity?
Over-reduction is a frequent challenge when using strong reducing agents like lithium aluminum hydride (LiAlH4). The desired product, an isobenzofuranone, is a lactone, which can be further reduced to a diol. To avoid this, careful selection of the reducing agent and precise control of reaction conditions are crucial. Consider using milder reducing agents such as sodium borohydride (NaBH4) or diisobutylaluminium hydride (DIBAL-H) at low temperatures. Stoichiometry of the reducing agent is also critical; using a stoichiometric amount or a slight excess is often sufficient.
Q3: During the synthesis of 5-Ethynyl-3H-isobenzofuran-1-one via Sonogashira coupling, I'm observing significant homocoupling of my terminal alkyne. What measures can I take to prevent this?
The homocoupling of terminal alkynes, leading to the formation of a diacetylene byproduct, is a well-known side reaction in Sonogashira couplings.[2] This side reaction is highly dependent on the copper(I) co-catalyst and is promoted by the presence of oxygen.[2] If the aryl halide is not very reactive, the alkyne has more opportunity to homo-couple before the desired cross-coupling can occur.[2]
To mitigate this, rigorous degassing of the reaction mixture is essential to remove oxygen.[2] Additionally, ensuring the high purity of your reagents and the activity of your palladium catalyst can help to favor the cross-coupling pathway.
Troubleshooting Guides
Guide 1: Low Yields in the Synthesis of 3-Substituted Isobenzofuranones from 2-Formylbenzoic Acid
Problem: Consistently low yields and a complex reaction mixture when reacting 2-formylbenzoic acid with aliphatic aldehydes.
Root Cause Analysis: The primary culprit is often the acid-catalyzed self-condensation of the aliphatic aldehyde, a reaction pathway that competes with the desired lactonization.[1]
Caption: Desired vs. Side Reaction Pathways.
Troubleshooting & Optimization Strategies
-
Addition of a Mild Base: To counteract the acidic nature of 2-formylbenzoic acid and suppress aldehyde self-condensation, the addition of a mild, non-nucleophilic base can be beneficial. For instance, the inclusion of 0.5 equivalents of potassium carbonate (K₂CO₃) has been demonstrated to enhance the yield of the desired phthalide.[1]
-
Temperature Control: Carefully manage the reaction temperature. Elevated temperatures can accelerate the rate of the self-condensation side reaction.[1]
-
Order of Addition: Consider a slow addition of the aldehyde to the reaction mixture containing 2-formylbenzoic acid and any catalyst. This approach helps to maintain a low instantaneous concentration of the aldehyde, thereby minimizing its self-condensation.[1]
Experimental Protocol: Minimizing Aldehyde Self-Condensation
This representative protocol involves a Rh(III)-catalyzed addition of a benzimidate to an aliphatic aldehyde, with a modification to minimize self-condensation:
-
To a reaction vessel containing the benzimidate (0.20 mmol) and the aldehyde (0.40 mmol) in 1.0 mL of DCE, add potassium carbonate (K₂CO₃) (0.10 mmol, 0.5 equiv.).
-
Add the Rh(III) catalyst.
-
Proceed with the reaction at the optimized temperature and time.
The addition of K₂CO₃ has been shown to increase the yield of the desired isobenzofuranone.[1]
Guide 2: Byproduct Formation in the Synthesis of Phthalide from o-Toluic Acid
Problem: Formation of significant byproducts such as toluic acid, bromophthalide, and 3-(o-carboxybenzyl)phthalide, leading to low yields and purification challenges.[3]
Root Cause Analysis: The conditions required for the transformation of o-toluic acid to phthalide can also promote side reactions, particularly when using harsh reagents like bromine, which can have an oxidative effect.[3]
Troubleshooting & Optimization Strategies
-
Alternative Halogenation: Instead of direct bromination, consider chlorination of the side chain of o-toluic acid. This can be carried out in the molten phase or in an inert solvent under UV radiation or in the presence of a radical initiator.[3]
-
Control of Stoichiometry: The molar ratio of the halogenating agent to o-toluic acid is critical. For chlorination, molar ratios of chlorine to o-toluic acid between 1.0 to 2.5:1 can be effective.[3]
-
Subsequent Reduction: The chlorination mixture, which may contain 3-chlorophthalide, can be subjected to catalytic hydrogenation to convert the chlorinated byproduct into the desired phthalide.[3]
Guide 3: General Causes of Low Yields in Heterocyclic Synthesis
Problem: Consistently low reaction yields.
Root Cause Analysis: Low yields can stem from a multitude of factors, and a systematic approach to troubleshooting is often the most effective.[4]
Troubleshooting Workflow for Low Yields
Caption: Systematic Troubleshooting Workflow for Low Yields.
Key Considerations:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[4] It is advisable to perform small-scale trial reactions to determine the optimal conditions before scaling up.[4]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation.[4] Always use reagents and solvents of appropriate purity and ensure they are dry when necessary.[4]
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If your reaction falls into this category, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[4]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor reaction rates and lower yields. Ensure the stir rate is sufficient for the scale and viscosity of your reaction mixture.[4]
-
Product Decomposition: The desired isobenzofuranone may be unstable under the reaction or workup conditions.[4] Monitor the reaction progress using techniques like TLC or LC-MS to check for product degradation over time.[4]
References
Technical Support Center: Managing Polysulfonylation in Aniline Synthesis
Welcome to the Technical Support Center for managing polysulfonylation in aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aniline sulfonylation, a critical reaction in the synthesis of various pharmaceuticals and industrial chemicals. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the underlying chemical principles to empower you to optimize your synthetic outcomes.
Introduction: The Challenge of Polysulfonylation
Sulfonylation of anilines is a cornerstone of electrophilic aromatic substitution, pivotal for introducing the sulfonyl group onto the aromatic ring. This functional group is a key component in sulfa drugs and various dyes.[1][2] The reaction, however, is not without its challenges. The high reactivity of the aniline ring, driven by the activating amino group, can lead to multiple sulfonylations, resulting in di- and tri-substituted byproducts.[3] This "polysulfonylation" complicates purification, reduces the yield of the desired monosulfonated product, and can introduce impurities that are difficult to remove.
This guide provides a structured approach to understanding, controlling, and troubleshooting polysulfonylation in your aniline synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing significant amounts of di- and even tri-sulfonated byproducts in my reaction. What is the primary cause of this polysulfonylation?
Answer: Polysulfonylation arises from the high reactivity of the aniline ring. The amino group is a strong activating group, increasing the electron density of the aromatic ring and making it highly susceptible to electrophilic attack.[4][5] When using potent sulfonating agents or harsh reaction conditions, the initially formed monosulfonated product can undergo further sulfonylation, leading to polysubstituted byproducts.
Troubleshooting Flowchart for Polysulfonylation
Caption: Troubleshooting workflow for addressing polysulfonylation.
FAQ 2: How can I selectively synthesize the monosulfonated product and prevent polysulfonylation?
Answer: Selective monosulfonylation can be achieved by carefully controlling the reaction conditions and, most effectively, by temporarily deactivating the aniline ring through the use of a protecting group.
Key Strategies for Selective Monosulfonylation:
| Strategy | Principle | Key Parameters |
| Amino Group Protection | Temporarily converting the activating amino group into a less activating amide group (e.g., acetanilide) reduces the ring's nucleophilicity, thus preventing over-sulfonylation.[3] | Acetic anhydride, glacial acetic acid |
| Stoichiometric Control | Using a precise amount of the sulfonating agent, or a slight excess of aniline, ensures the sulfonating agent is consumed before it can react further with the monosulfonated product.[3][6] | 1.0 to 1.1 equivalents of aniline to sulfonating agent |
| Temperature Control | Lower reaction temperatures generally slow down the rate of the second and third sulfonylation reactions more significantly than the initial monosulfonylation.[6] | Maintain low temperatures (e.g., 0-10 °C) during the addition of the sulfonating agent. |
| Slow Addition of Reagents | Adding the sulfonating agent dropwise helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, favoring monosubstitution.[6] | Dropwise addition over a prolonged period |
Reaction Pathway: Aniline Sulfonylation
Caption: Reaction pathway illustrating the formation of polysulfonated byproducts.
FAQ 3: I am trying to synthesize sulfanilic acid (p-aminobenzenesulfonic acid). What is the established protocol to maximize the yield of the para-isomer and minimize other isomers and polysulfonylation?
Answer: The synthesis of sulfanilic acid is a classic example where reaction conditions are manipulated to favor the thermodynamically more stable para-isomer.[7][8] The reaction proceeds through an initial formation of anilinium hydrogen sulfate, which then rearranges upon heating.[9]
Protocol 1: Synthesis of Sulfanilic Acid
Objective: To synthesize p-aminobenzenesulfonic acid (sulfanilic acid) from aniline with high para-selectivity.
Materials:
-
Aniline
-
Concentrated Sulfuric Acid
-
Ice-cold water
-
Heating mantle or oil bath
-
Conical flask and beaker
Procedure:
-
In a conical flask, carefully and slowly add 10 mL of aniline to 20 mL of concentrated sulfuric acid with constant swirling and cooling in an ice bath. This will form anilinium hydrogen sulfate.[10]
-
Heat the mixture in an oil bath at 180-190°C for one hour.[10] This high temperature facilitates the rearrangement to the thermodynamically favored para-product.
-
After heating, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into approximately 200 mL of cold water while stirring continuously. This will cause the crude sulfanilic acid to precipitate.[10][11]
-
Filter the crude product using suction filtration and wash with a small amount of cold water to remove residual acid.
-
For purification, the crude sulfanilic acid can be recrystallized from hot water.[10]
Mechanism of Sulfanilic Acid Formation
The reaction is believed to proceed via an intermolecular mechanism where phenylsulfamic acid is formed, which then desulfates to generate sulfur trioxide that reacts at the para position.[1][12]
FAQ 4: How do I analytically confirm the presence and quantity of polysulfonated byproducts in my sample?
Answer: A combination of chromatographic and spectroscopic techniques can be employed for the detection and quantification of polysulfonated anilines.
Analytical Techniques for Product Analysis:
| Technique | Application | Notes |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of aniline, monosulfonated, and polysulfonated products. | A reverse-phase C18 column with a UV detector is commonly used. The difference in polarity between the starting material and the sulfonated products allows for good separation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the different sulfonated species by their mass-to-charge ratio. | Provides definitive molecular weight information for each component, confirming the degree of sulfonation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the isolated products. | ¹H and ¹³C NMR can be used to determine the substitution pattern on the aromatic ring. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of the sulfonic acid functional group. | The presence of characteristic S=O stretching bands can confirm the success of the sulfonylation reaction.[13] |
In-Depth Technical Guide: A Proactive Approach to Managing Polysulfonylation
For syntheses requiring high purity of the monosulfonated aniline, a proactive approach involving the protection of the amino group is highly recommended.
The Role of Amino Group Protection
Protecting the amino group of aniline, typically through acetylation to form acetanilide, is a robust strategy to mitigate polysulfonylation.[3] The acetyl group is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to multiple electrophilic substitutions. Additionally, the bulky acetyl group sterically hinders the ortho positions, further promoting para-substitution.[3]
Workflow for Controlled Monosulfonylation via Protection
Caption: A proactive workflow for selective monosulfonylation.
Protocol 2: Selective para-Sulfonylation of Aniline via Acetanilide
Objective: To synthesize a monosulfonated aniline with high para-selectivity by protecting the amino group.
Part 1: Acetylation of Aniline
-
Dissolve aniline in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the product.[3]
Part 2: Sulfonylation of Acetanilide
-
Add the dried acetanilide to concentrated sulfuric acid at a low temperature.
-
Warm the reaction mixture gently to initiate the sulfonylation.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the mixture over ice to precipitate the p-acetamidobenzenesulfonic acid.
Part 3: Deprotection (Hydrolysis)
-
Hydrolyze the p-acetamidobenzenesulfonic acid by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Neutralize the solution to precipitate the final p-aminobenzenesulfonic acid.
This multi-step approach, while longer, offers superior control over the reaction and typically results in a purer final product with a higher yield of the desired monosulfonated isomer.
References
- 1. Chemistry:Sulfanilic acid - HandWiki [handwiki.org]
- 2. Sulfanilic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. brainly.in [brainly.in]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
"stability issues of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone in solution"
Welcome to the technical support guide for 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction: Understanding the Stability Profile
This compound is a molecule featuring a phthalide (isobenzofuranone) core, a methoxy substituent, and a phenylsulfonyl group.[1][2][3][4] The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. Several factors can influence its integrity, including pH, temperature, light exposure, and the choice of solvent.[5][6] Degradation can occur through pathways such as hydrolysis of the lactone ring or cleavage of the sulfonyl group. This guide will walk you through identifying and mitigating these potential stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My compound seems to be degrading in aqueous buffer. What are the likely causes?
Answer: Degradation in aqueous solutions is a common issue and is most likely due to hydrolysis. The this compound molecule has two primary sites susceptible to hydrolysis: the lactone (cyclic ester) ring and the sulfonyl group.
-
Lactone Hydrolysis: The isobenzofuranone ring is a lactone, which is susceptible to hydrolysis, particularly under basic (alkaline) conditions, to form the corresponding carboxylate and alcohol. Acidic conditions can also promote hydrolysis, although often at a slower rate.
-
Sulfonyl Group Stability: While generally more stable than esters, sulfonate esters can undergo alkaline hydrolysis.[7][8] The C-S bond in this compound is generally stable, but extreme pH and temperature can affect its integrity.
Troubleshooting Steps:
-
pH Monitoring: The pH of your solution is a critical factor.[6] We recommend preparing your solutions fresh and verifying the pH before introducing the compound.
-
Buffer Selection: If you suspect pH-related degradation, consider using a buffer system that maintains a pH range of 4-6, where many lactones exhibit their greatest stability.
-
Low-Temperature Experiments: Perform your experiments at the lowest practical temperature to slow down potential hydrolytic degradation.[5]
Diagram: Potential Hydrolytic Degradation Pathways
Caption: Potential degradation pathways of this compound in aqueous solution.
FAQ 2: I'm observing a loss of potency in my stock solution stored at room temperature. How should I be storing my solutions?
Answer: Room temperature storage of solutions, especially for extended periods, is generally not recommended due to the potential for slow degradation. The stability of a compound in solution is influenced by both temperature and light.[5][6]
Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C (for long-term storage) | Reduces the rate of chemical degradation and hydrolysis.[5] |
| 2-8°C (for short-term storage, < 24 hours) | Suitable for immediate experimental use. | |
| Light | Protect from light (use amber vials) | Minimizes the risk of photodegradation.[5] |
| Solvent | Anhydrous DMSO or Ethanol | These are generally suitable for initial stock solutions. Further dilution into aqueous buffers should be done immediately prior to the experiment. |
Troubleshooting Protocol for Stock Solution Stability:
-
Prepare a Fresh Stock: Dissolve the compound in an appropriate anhydrous solvent like DMSO.
-
Aliquot: Divide the stock solution into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles which can introduce moisture and promote degradation.
-
Storage: Store the aliquots at -80°C and protected from light.
-
Working Solutions: When needed, thaw a single aliquot and dilute it into your aqueous experimental buffer immediately before use. Do not store aqueous working solutions for extended periods.
FAQ 3: My experimental results are inconsistent. How can I verify the integrity of my compound before each experiment?
Answer: Inconsistent results can often be traced back to compound instability. It is good practice to periodically check the purity of your stock solutions, especially if they have been stored for a while.
Analytical Workflow for Compound Integrity Check:
References
- 1. Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 65131-09-1 [amp.chemicalbook.com]
- 3. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | C15H12O5S | CID 10957672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 65131-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Regioselectivity of Sulfonylation Reactions
Welcome to the Technical Support Center for improving the regioselectivity of sulfonylation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in controlling the site of sulfonylation on their molecules. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles and achieve your desired regiochemical outcomes.
Introduction: The Challenge of Regioselectivity in Sulfonylation
Sulfonylation is a fundamental transformation in organic synthesis, crucial for introducing sulfonyl groups that can serve as protecting groups, activating groups, or key pharmacophores.[1] However, achieving high regioselectivity in molecules with multiple potential reaction sites, such as polyhydroxylated compounds or complex heterocyclic systems, can be a significant challenge. The outcome of a sulfonylation reaction is a delicate interplay of steric and electronic factors, solvent effects, the nature of the base, and the choice of the sulfonylating agent.[2][3] This guide will dissect these factors and provide actionable strategies to steer your reactions toward the desired isomer.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when trying to control the regioselectivity of sulfonylation reactions.
Q1: My sulfonylation reaction is producing a mixture of regioisomers. What is the first thing I should investigate?
A1: The first step is to carefully analyze the steric and electronic environment around each potential reaction site. Less sterically hindered hydroxyl or amino groups are generally more reactive.[4][5] For example, a primary alcohol will typically react faster than a secondary or tertiary alcohol. Similarly, electronic effects play a crucial role. In phenolic compounds, the acidity of the hydroxyl groups, influenced by other substituents on the aromatic ring, will affect their nucleophilicity.[6]
Troubleshooting Steps:
-
Analyze Steric Hindrance: Build a 3D model of your substrate to visually assess the accessibility of each potential reaction site.
-
Evaluate Electronic Effects: Consider the electron-donating or electron-withdrawing nature of neighboring groups. Electron-withdrawing groups can increase the acidity of a hydroxyl group, making it a better nucleophile in its deprotonated form.
-
Review the Literature: Search for sulfonylation reactions on similar substrates to see what regioselectivities have been reported and under what conditions.
Q2: How does the choice of base influence the regioselectivity of my sulfonylation reaction?
A2: The base is a critical parameter for controlling regioselectivity. The choice of base can influence which nucleophile is deprotonated and its reactivity. For instance, in the sulfonylation of myo-inositol orthoesters, using sodium hydride or triethylamine favors sulfonylation at the 4-hydroxyl group, while using pyridine as the base directs the reaction to the 2-hydroxyl group.[7] This is often due to the specific interactions between the base, the substrate, and the sulfonylating agent.
Key Considerations for Base Selection:
-
Steric Bulk: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can selectively deprotonate less sterically hindered positions.
-
Coordinating Ability: Some bases, like pyridine, can coordinate to the substrate or catalyst, influencing the orientation of the sulfonylating agent's approach.
-
Basicity (pKa): The strength of the base should be sufficient to deprotonate the desired functional group without causing side reactions.
Q3: Can a catalyst be used to improve the regioselectivity of sulfonylation?
A3: Yes, catalytic methods are powerful tools for achieving high regioselectivity. For example, dibutyltin oxide has been used for the regioselective tosylation of carbohydrates.[8][9] Similarly, a catalytic system of FeCl₃ combined with benzoyltrifluoroacetone has been shown to effectively catalyze the regioselective sulfonylation of diols and polyols.[10] These catalysts often work by forming a temporary complex with the substrate, activating a specific hydroxyl group towards sulfonylation.[10]
Examples of Catalytic Systems:
| Catalyst System | Substrate Class | Selectivity | Reference |
| Dibutyltin Oxide | Carbohydrates | Secondary equatorial OH | [8][9] |
| FeCl₃ / Benzoyltrifluoroacetone | Diols and Polyols | Varies based on substrate | [10] |
| Borinic Acids | Saccharides | Analogous to tin-based methods | [8] |
| Tungsten (W) Catalysis | Allylic Carbonates | Branched allylic sulfones | [11][12] |
Q4: I am working with a substrate that has multiple, very similar hydroxyl groups. How can I selectively sulfonylate just one?
A4: This is a classic challenge that often requires a protecting group strategy.[13] By temporarily masking the more reactive hydroxyl groups, you can direct the sulfonylation to the desired, less reactive site.[1] The choice of protecting group is critical and should be based on its stability to the sulfonylation conditions and the ease of its selective removal later.[13][14]
General Protecting Group Strategy Workflow:
Caption: A generalized workflow for regioselective sulfonylation using protecting groups.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you might encounter during your experiments.
Troubleshooting Guide 1: Poor Regioselectivity in the Sulfonylation of Phenolic Compounds
Problem: Your reaction on a polyhydroxylated phenol is yielding a mixture of mono-sulfonylated products, or di- and tri-sulfonylated byproducts.
Potential Causes & Solutions:
-
Cause 1: Similar pKa values of hydroxyl groups.
-
Solution: Alter the reaction temperature. Lowering the temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy.
-
-
Cause 2: Over-reaction due to harsh conditions.
-
Solution: Use a milder base or a less reactive sulfonylating agent. For example, if you are using tosyl chloride (TsCl), consider switching to a less electrophilic reagent.
-
-
Cause 3: Solvent Effects.
-
Solution: The polarity and coordinating ability of the solvent can significantly impact regioselectivity.[15] Screen a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., isopropanol, although this can sometimes compete as a nucleophile).
-
Experimental Protocol: Screening Solvents for Regioselective Sulfonylation
-
Set up a parallel reaction block with identical vials.
-
To each vial, add your phenolic substrate (1.0 eq) and a non-nucleophilic base such as DIPEA (1.5 eq).
-
Add a different solvent to each vial (e.g., CH₂Cl₂, THF, ACN, Toluene).
-
Cool the reactions to 0 °C.
-
Add the sulfonylating agent (e.g., TsCl, 1.1 eq) to each vial.
-
Stir the reactions at 0 °C for 1 hour, then allow them to warm to room temperature and stir overnight.
-
Quench the reactions and analyze the crude product mixture from each vial by LC-MS or ¹H NMR to determine the regiomeric ratio.
Troubleshooting Guide 2: Lack of Selectivity Between Primary and Secondary Alcohols
Problem: You are attempting to selectively sulfonylate a primary alcohol in the presence of a secondary alcohol, but are observing significant reaction at the secondary position.
Potential Causes & Solutions:
-
Cause 1: Steric hindrance at the primary position is not sufficiently differentiated from the secondary position.
-
Solution: Employ a sterically bulky sulfonylating agent. The larger steric profile of the reagent will amplify the steric differences between the primary and secondary alcohols, favoring reaction at the less hindered primary site.[4] An example is 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl-Cl).
-
-
Cause 2: The secondary alcohol is electronically activated.
-
Solution: If the secondary alcohol is adjacent to an electron-withdrawing group, its acidity may be increased, making it more nucleophilic upon deprotonation. In this case, a protecting group strategy may be necessary.
-
Decision Workflow for Primary vs. Secondary Alcohol Selectivity:
Caption: Decision-making process for improving sulfonylation selectivity between primary and secondary alcohols.
Conclusion
Improving the regioselectivity of sulfonylation reactions requires a systematic and logical approach. By carefully considering the interplay of steric and electronic effects, and by methodically screening bases, solvents, and catalysts, you can significantly enhance the outcome of your reactions. When direct methods fail, a well-designed protecting group strategy can provide a reliable path to your desired product. This guide provides a starting point for troubleshooting your specific system, and the referenced literature will offer deeper insights into the underlying principles of regioselective sulfonylation.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. differencebetween.com [differencebetween.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. nbinno.com [nbinno.com]
- 5. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonate protecting groups. Regioselective sulfonylation of myo-inositol orthoesters-improved synthesis of precursors of D- and L-myo-inositol 1,3,4,5-tetrakisphosphate, myo-inositol 1,3,4,5,6-pentakisphosphate and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Sulfonylation/Acylation of Carbohydrates Catalyzed by FeCl3 Combined with Benzoyltrifluoroacetone and Its Mechanism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone
Welcome to the technical support resource for the synthesis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone (CAS 65131-09-1).[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate experimental challenges and achieve high-purity yields.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification process. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.
❓ Problem 1: My final product is a persistent oil and fails to crystallize.
🔬 Probable Causes:
-
Presence of Impurities: Even small amounts of impurities, such as unreacted starting materials or residual solvents, can significantly disrupt the formation of a crystal lattice, leading to oiling out.[3]
-
Amorphous Nature: While the target compound is reported as a crystalline solid,[1] highly impure samples may initially present as an amorphous oil.
💡 Solutions:
-
Purity Check & Pre-Purification: Before attempting crystallization, assess the crude product's purity via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If significant impurities are detected, a preliminary purification by flash column chromatography is highly recommended.[3]
-
Trituration: Try triturating the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). This process can wash away interfering substances and often induces solidification.[3]
-
Solvent System Optimization: Systematically test different solvent systems for recrystallization. A binary solvent system, such as ethyl acetate/hexanes or ethanol/water, where the product is soluble in one solvent (the "soluble" solvent) and insoluble in the other (the "anti-solvent"), is often effective.[3][4]
-
Seed Crystals: If a small amount of pure, solid material has been obtained previously, use a seed crystal to initiate crystallization in a supersaturated solution.
❓ Problem 2: My reaction yield is low, and TLC analysis shows multiple spots.
🔬 Probable Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time, non-optimal temperature, or inefficient mixing.
-
Side Reactions: Isobenzofuranones can be susceptible to side reactions. The parent isobenzofuran ring system, for instance, is known to be highly reactive and can polymerize under certain conditions.[5]
-
Product Degradation: The lactone ring in the isobenzofuranone structure can be sensitive to hydrolysis, particularly under strongly acidic or basic conditions during the aqueous work-up. This would cleave the ring to form the corresponding 2-carboxybenzaldehyde derivative.
💡 Solutions:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[3]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. The presence of water can lead to the formation of sulfonic acid from sulfonyl-containing reagents and promote hydrolysis of the product.[3]
-
Controlled Work-up: During aqueous extraction, use mild reagents like a saturated sodium bicarbonate solution to neutralize acid and avoid using strong acids or bases. Ensure the pH is carefully controlled to prevent product degradation.[3]
-
Chromatographic Purification: For complex mixtures, flash column chromatography is the most effective method to isolate the desired product from starting materials and byproducts.[6][7]
❓ Problem 3: My purified product contains a significant polar impurity that co-elutes or is difficult to remove.
🔬 Probable Causes:
-
Hydrolyzed Starting Material: A common impurity in reactions involving sulfonyl groups is the corresponding sulfonic acid, formed from the hydrolysis of a sulfonyl chloride or other reactive precursor in the presence of trace water.[3] This impurity is highly polar.
-
Hydrolyzed Product: As mentioned, the lactone ring can hydrolyze. The resulting carboxylic acid is significantly more polar than the starting lactone.
💡 Solutions:
-
Aqueous Wash: Before column chromatography, perform a liquid-liquid extraction. Washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will convert acidic impurities (sulfonic acids, carboxylic acids) into their corresponding salts, which will then be extracted into the aqueous layer.
-
Modified Chromatographic Conditions: If a polar impurity persists, modify the mobile phase for column chromatography. Adding a small amount (0.5-1%) of a modifier like acetic acid can improve the peak shape and separation of acidic compounds.[3]
-
Recrystallization: Recrystallization can be highly effective at removing impurities with different solubility profiles.[8] A polar impurity like a sulfonic acid will have very different solubility characteristics compared to the desired, less polar product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: Based on common synthetic routes for 3-substituted isobenzofuranones,[9][10] the primary impurities are typically:
-
Unreacted Starting Materials: Such as 2-formyl-6-methoxybenzoic acid and the phenylsulfonylating reagent.
-
Hydrolysis Products: The ring-opened 2-(hydroxyphenylsulfonylmethyl)-6-methoxybenzoic acid.
-
Related Sulfonyl Species: Benzenesulfonic acid, which can arise from the hydrolysis of the sulfonylating reagent.[3] These impurities can be identified by comparing the crude mixture to authentic standards via TLC and LC-MS, and their presence can be confirmed using ¹H NMR spectroscopy.
Q2: Which purification method is better: flash chromatography or recrystallization?
A2: The optimal method depends on the impurity profile of your crude product.
-
Flash Column Chromatography is superior for separating compounds with different polarities and is the method of choice for complex mixtures containing multiple byproducts or unreacted starting materials.[6]
-
Recrystallization is an excellent and often more scalable technique for removing small amounts of impurities from a product that is already relatively pure (>90%). It is particularly effective if the impurities have significantly different solubilities than the product.[4][11]
The following workflow can help guide your decision:
Q3: What analytical techniques are recommended for monitoring this reaction?
A3:
-
Thin-Layer Chromatography (TLC): TLC is indispensable for rapid, real-time monitoring. A good starting mobile phase is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The product will be more polar (lower Rf value) than some starting materials but less polar than highly acidic impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): For more precise quantitative analysis, reverse-phase HPLC is ideal. A typical method would use a C18 column with a mobile phase of acetonitrile and water, possibly with a formic acid modifier.[12][13]
Data & Protocols
Table 1: Troubleshooting Summary
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Product is an oil | Impurities, residual solvent | Purify via column chromatography; triturate with a non-polar solvent.[3] |
| Low reaction yield | Incomplete reaction, product degradation | Monitor reaction to completion; ensure anhydrous conditions; use mild work-up.[3] |
| Persistent polar impurity | Hydrolysis of product or reagents | Pre-extraction with mild aqueous base (NaHCO₃); add acid modifier to chromatography. |
| Non-polar impurity | Unreacted starting materials | Optimize stoichiometry; purify via column chromatography or recrystallization. |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Polarity | Notes & Rationale |
| Flash Chromatography | Hexanes / Ethyl Acetate | Non-polar / Medium | Excellent for separating compounds of intermediate polarity. Start with a low concentration of ethyl acetate and gradually increase the polarity.[3] |
| Flash Chromatography | Dichloromethane / Methanol | Medium / Polar | Effective for separating more polar compounds. A gradient of 0% to 10% methanol is a good starting point.[3] |
| Recrystallization | Ethanol / Water | Polar | A versatile system for many polar to moderately polar organic solids.[3][4] |
| Recrystallization | Ethyl Acetate / Hexanes | Medium / Non-polar | Ideal for compounds of intermediate polarity that are highly soluble in ethyl acetate and poorly soluble in hexanes.[3] |
| Recrystallization | Methanol | Polar | Often used for recrystallizing sulfonyl-containing compounds.[14] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying the title compound on silica gel.
-
Prepare the Column: Select an appropriately sized column for your sample amount (typically a 40-100x mass ratio of silica to crude product). Pack the column with silica gel as a slurry in a non-polar solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chromatographic eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 40% ethyl acetate).
-
Fraction Collection: Collect fractions based on the separation observed on the column and monitor the fractions by TLC.
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for recrystallizing the product.[3][4]
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of the crude product. The ideal solvent should dissolve the compound when hot but not when cold. Methanol or an ethanol/water mixture are good starting points.[4][14]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration of the hot solution to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Covering the flask with a watch glass will slow evaporation and cooling.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath to maximize the recovery of the solid product.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals thoroughly to remove any residual solvent.
Mechanistic Insight: Potential Impurity Formation
Understanding how impurities form is key to preventing them. The diagram below illustrates a plausible pathway for the formation of a common hydrolysis byproduct.
References
- 1. This compound CAS#: 65131-09-1 [amp.chemicalbook.com]
- 2. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | C15H12O5S | CID 10957672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Isobenzofuran - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. imjst.org [imjst.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Scale-Up Synthesis of Substituted Isobenzofuranones
Welcome to the Technical Support Center for the scale-up synthesis of substituted isobenzofuranones (phthalides). This guide is structured to assist researchers, process chemists, and drug development professionals in navigating the complex transition from bench-scale synthesis to pilot plant and manufacturing scales. We will move beyond theoretical procedures to address the practical, often unforeseen, challenges that arise when reactions are scaled up, providing actionable troubleshooting guides and data-driven solutions.
Part 1: Frequently Asked Questions (FAQs) on Scale-Up
This section addresses the high-level challenges and strategic questions that arise during the initial phases of scaling up isobenzofuranone synthesis.
Q1: My reaction yield dropped significantly when I increased the batch size from 10 grams to 1 kilogram. What are the most likely causes?
A: This is a classic scale-up challenge. The primary culprits are often related to physical and engineering principles that are negligible at the lab scale but become dominant in larger reactors.[1] Key factors include:
-
Mass and Heat Transfer Limitations: A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to heat or cool uniformly. This can lead to thermal gradients, creating hot spots where side reactions and degradation occur.[1]
-
Inefficient Mixing: What is easily mixed with a magnetic stir bar in a round-bottom flask becomes complex in a large reactor. "Dead zones" with poor mixing can lead to localized high concentrations of reagents, promoting unwanted side reactions.[1]
-
Kinetics of Reagent Addition: The rate of reagent addition, which might be nearly instantaneous in the lab, must be carefully controlled at scale to manage exotherms and maintain optimal concentration profiles.
Q2: An impurity that was barely detectable on my lab-scale TLC is now a major byproduct. Why did this happen?
A: Minor side reactions can be amplified at scale.[1] A reaction that appears to be 99% selective on a small scale can produce significant quantities of an impurity in a 100 kg batch. The extended reaction times, temperature fluctuations, and mixing inefficiencies common in large-scale operations provide more opportunity for these minor pathways to proceed. Comprehensive impurity profiling early in development is crucial to identify and eventually control these potential issues.[2][3]
Q3: My final product is much harder to purify at a larger scale. Standard column chromatography is no longer practical. What should I do?
A: The reliance on chromatography for purification is a significant bottleneck in process chemistry. The primary goal during scale-up should be to develop a robust crystallization procedure.[4] This involves a systematic approach:
-
Solvent Screening: Test a wide range of solvents and solvent mixtures to find conditions where the desired product has high solubility at high temperatures but low solubility at low temperatures, while impurities remain in solution.[4]
-
Controlling Supersaturation: Crystallization depends on creating a supersaturated solution and allowing it to cool slowly. Rapid cooling often leads to precipitation or oiling out, trapping impurities.[4][5]
-
Seeding: Introducing a small amount of pure crystalline product (seed crystals) to the supersaturated solution can initiate controlled crystallization and often leads to a more uniform and purer product.[5]
Part 2: Troubleshooting Guides for Specific Synthetic Challenges
This section provides detailed, step-by-step guidance for common problems encountered during the scale-up of specific isobenzofuranone syntheses.
Guide 1: Low Yields in Condensation Reactions of 2-Formylbenzoic Acid
-
Problem: The reaction of 2-formylbenzoic acid with an aliphatic aldehyde to form a 3-substituted isobenzofuranone is resulting in low yields and a complex mixture of byproducts at scale.[6]
-
Probable Cause: The acidic proton of 2-formylbenzoic acid is likely catalyzing the self-condensation (aldol condensation) of the aliphatic aldehyde starting material. This side reaction consumes the aldehyde and generates polymeric impurities that complicate purification.[6]
-
Troubleshooting & Optimization Protocol:
-
Control Reagent Addition: Instead of adding the aldehyde all at once, add it slowly and sub-surface into the reaction mixture. This keeps the instantaneous concentration of the aldehyde low, minimizing its self-reaction.
-
Temperature Management: Maintain the lowest practical temperature for the reaction to proceed at a reasonable rate. For many condensations, this may be room temperature or slightly below. Use a reactor with an efficient cooling jacket and a temperature probe to monitor the internal temperature.
-
pH Adjustment (Advanced): In some cases, converting the 2-formylbenzoic acid to its carboxylate salt (e.g., with a non-nucleophilic base like triethylamine or DBU) before adding the aldehyde can mitigate the acid-catalyzed side reaction. The reaction can then be worked up under acidic conditions to facilitate lactonization.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the desired product versus the key byproduct.[7] A well-chosen TLC stain (e.g., KMnO₄) can help visualize the aldehyde starting material.[7]
-
Guide 2: Over-Reduction During Phthalate Ester Reductions
-
Problem: Synthesis of an isobenzofuranone via the reduction of a dialkyl phthalate (e.g., diethyl phthalate) with a hydride reducing agent like Diisobutylaluminium hydride (DIBAL-H) is producing significant amounts of the corresponding diol byproduct.[6]
-
Probable Cause: Over-reduction is a common issue when precise stoichiometric and temperature control is lost during scale-up. DIBAL-H can reduce both the ester and the intermediate lactone to the diol. Localized "hot spots" or excess local concentrations of the reducing agent will drive the reaction to the fully reduced product.[6]
-
Troubleshooting & Optimization Protocol:
-
Strict Temperature Control: The reaction must be kept cold, typically at -78 °C to -60 °C. Ensure the reactor's cooling system is capable of handling the heat generated by the addition and the reaction itself.
-
Slow, Controlled Addition: The DIBAL-H solution should be added slowly below the surface of the reaction mixture to ensure rapid mixing and prevent localized temperature spikes.
-
Stoichiometric Precision: Carefully calculate and measure the equivalents of DIBAL-H. As shown in the table below, a small excess can drastically alter the product distribution.[6]
-
Prompt & Careful Quenching: Once the starting material is consumed (as determined by in-process monitoring like TLC/HPLC), the reaction must be quenched immediately by slowly adding a suitable reagent (e.g., methanol, followed by an aqueous workup like Rochelle's salt).
-
| Equivalents of DIBAL-H | Desired Isobenzofuranone Yield | Over-Reduced Diol Byproduct |
| 2.5 eq. | High | Low |
| 3.0 eq. | Dramatically Decreased | High |
| This table illustrates the critical nature of reagent stoichiometry in controlling selectivity. Data is representative and serves for illustrative purposes.[6] |
Guide 3: Competing Pathways - Isoindolinone vs. Isobenzofuranone Formation
-
Problem: The reaction of 2-formylbenzoic acid with a primary amine is yielding the undesired isoindolinone instead of the target 3-amino-isobenzofuranone.[6][8]
-
Probable Cause: This outcome is due to the tautomeric equilibrium of 2-formylbenzoic acid, which exists as both the open-chain aldehyde and the cyclic 3-hydroxyphthalide (a lactol). The primary amine can either displace the hydroxyl group of the lactol (desired pathway, SN2-like) or react with the aldehyde to form an imine, which then cyclizes to the isoindolinone (undesired pathway).[8] The reaction conditions dictate which pathway is favored.
-
Troubleshooting & Optimization Protocol:
-
Solvent Selection: Non-polar, aprotic solvents (e.g., toluene, dichloromethane) often favor the desired substitution reaction at the lactol carbon.
-
Temperature Control: Lower reaction temperatures generally favor the kinetic product, which is often the desired 3-amino-isobenzofuranone. Higher temperatures can promote the thermodynamic and often more stable isoindolinone.
-
Avoid Dehydrating Conditions: Conditions that favor the removal of water will drive the equilibrium towards the imine and subsequently the isoindolinone. Avoid strong dehydrating agents unless the isoindolinone is the target.
-
In-Process Monitoring: Use HPLC or NMR spectroscopy to monitor the ratio of the two products under different conditions to identify the optimal parameter window.[9][10]
-
Part 3: Process Analytical Technology (PAT) & Reaction Monitoring
Effective scale-up relies on understanding and controlling the reaction in real-time. Moving beyond simple endpoint analysis is critical.
-
Why is it important? To detect deviations from the optimal reaction path early, allowing for corrective action before a batch is compromised.
-
Recommended Techniques:
-
HPLC/UPLC: The workhorse for monitoring the disappearance of starting materials and the appearance of products and impurities. It provides quantitative data on reaction progress and purity.[11]
-
In-situ IR/Raman Spectroscopy: These probes can be inserted directly into the reactor to monitor the concentration of key functional groups in real-time, providing kinetic data without the need for sampling.
-
Benchtop NMR: For certain reactions, reactants can be pumped in a continuous loop from the reactor to a benchtop NMR spectrometer, providing detailed structural information on intermediates and byproducts as they form.[10]
-
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. ijrti.org [ijrti.org]
- 3. rroij.com [rroij.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. imjst.org [imjst.org]
- 9. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 10. Magritek [magritek.com]
- 11. documents.lgcstandards.com [documents.lgcstandards.com]
Technical Support Center: Degradation Pathways of Sulfonylated Lactones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonylated lactones. This guide is designed to provide in-depth, practical insights into the stability and degradation pathways of these important chemical intermediates. My goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental outcomes, helping you troubleshoot challenges and optimize your synthetic strategies.
Sulfonylated lactones, such as tosylates and mesylates derived from hydroxy-lactones, are valuable precursors in organic synthesis. The sulfonate group transforms a hydroxyl group into an excellent leaving group, opening the door for a variety of nucleophilic substitution and elimination reactions.[1][2] However, this enhanced reactivity also makes them susceptible to degradation. Understanding these degradation pathways is critical for maximizing yield, ensuring product purity, and predicting reaction outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and challenges encountered when working with sulfonylated lactones.
FAQ 1: My sulfonylated lactone is decomposing upon storage. What are the likely causes and how can I prevent this?
Answer:
Decomposition during storage is a frequent issue, primarily driven by hydrolysis. The sulfonate group is a potent electron-withdrawing group, making the carbonyl carbon of the lactone highly electrophilic and susceptible to attack by even weak nucleophiles, such as residual water.
Primary Degradation Pathway: Hydrolysis
The principal degradation route is the hydrolysis of the lactone's ester bond, which can be catalyzed by acidic or basic conditions.[3][4][5] This process leads to the formation of a hydroxy acid, which may exist in equilibrium with the parent lactone.
-
Mechanism: The reaction typically proceeds through a nucleophilic acyl substitution mechanism.[6] Under neutral or basic conditions, a water molecule or hydroxide ion directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, further activating the carbonyl group for nucleophilic attack by water.[3][7]
Troubleshooting and Prevention:
-
Moisture Control: The most critical factor is the stringent exclusion of moisture. Store your sulfonylated lactone under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. Use anhydrous solvents and reagents during your experiments.
-
pH Control: Avoid acidic or basic conditions during workup and storage. Traces of acid or base can catalyze hydrolysis. If an aqueous workup is necessary, use a neutral pH buffer and minimize contact time.
-
Temperature: Store at low temperatures (e.g., ≤ 4°C) to reduce the rate of decomposition.
FAQ 2: I'm observing a mixture of substitution and elimination products in my reaction. How can I favor one pathway over the other?
Answer:
Sulfonylated lactones can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions.[1][8] The outcome is a delicate balance of several factors, including the structure of the lactone, the nature of the nucleophile/base, the solvent, and the temperature.
Key Factors Influencing Substitution vs. Elimination:
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) | Rationale |
| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., NaN3, NaCN) | Strong, bulky bases (e.g., potassium t-butoxide, DBU) | Bulky bases are sterically hindered from attacking the carbon atom and preferentially abstract a proton.[9] |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) | Solvents that favor E2 mechanisms | Polar aprotic solvents stabilize the transition state of SN2 reactions. |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are favored by increased thermal energy. |
| Substrate Structure | Less sterically hindered lactones | More substituted lactones that can form stable alkenes | Steric hindrance around the reaction center disfavors the SN2 pathway. |
Experimental Protocol: Favoring Substitution
-
Reagent Selection: Choose a strong, non-bulky nucleophile.
-
Solvent Choice: Use a polar aprotic solvent like anhydrous DMSO or DMF.
-
Temperature Control: Run the reaction at room temperature or below, if the nucleophile is sufficiently reactive.
-
Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that could lead to side products.
Experimental Protocol: Favoring Elimination
-
Reagent Selection: Employ a strong, sterically hindered base such as potassium t-butoxide.[8]
-
Solvent Choice: A solvent like DMSO can also be used for elimination reactions.[8]
-
Temperature: Heat the reaction, as elimination is often favored at higher temperatures.[8]
FAQ 3: My reaction is sluggish or not proceeding to completion. What are the potential reasons?
Answer:
A stalled reaction can be frustrating. Several factors could be at play, ranging from the quality of your reagents to inherent properties of your substrate.
Troubleshooting a Sluggish Reaction:
-
Leaving Group Ability: While tosylates and mesylates are generally excellent leaving groups, their effectiveness can be influenced by the electronic environment.[2][10] Ensure the sulfonyl group is correctly installed.
-
Steric Hindrance: Significant steric hindrance around the carbon bearing the sulfonate group can impede nucleophilic attack. If possible, consider a less hindered substrate.
-
Reagent Quality:
-
Nucleophile/Base: Ensure your nucleophile or base has not degraded. For instance, hygroscopic bases can lose their potency.
-
Solvent: Use anhydrous solvents. Water can compete as a nucleophile, leading to hydrolysis byproducts.
-
-
Temperature: While higher temperatures can promote unwanted side reactions, a modest increase in temperature may be necessary to overcome the activation energy barrier.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation and reaction pathways discussed.
Caption: Key degradation and reaction pathways for sulfonylated lactones.
Troubleshooting Guide: A Case-Based Approach
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product, with starting material consumed. | Competing degradation pathway (e.g., hydrolysis). | Rigorously exclude water from the reaction. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Formation of an unexpected unsaturated product. | Elimination reaction is competing with or dominating substitution. | Use a less bulky, more nucleophilic reagent. Lower the reaction temperature. |
| Reaction does not go to completion, even after extended time. | Poor leaving group ability or steric hindrance. | Confirm the successful formation of the sulfonylated lactone. Consider a more reactive sulfonate, such as a triflate. If sterically hindered, a higher reaction temperature may be required, but monitor for side products. |
| Multiple spots on TLC, even at the start of the reaction. | Impure starting material or decomposition on silica gel. | Purify the sulfonylated lactone before use. When running TLC, spot the sample and elute immediately to minimize contact time with the acidic silica gel. |
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactone hydrolysis [quimicaorganica.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Role of lactone ring in structural, electronic, and reactivity properties of aflatoxin B1: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. A novel syn-elimination reaction of two cis-hydroxy-tosylates - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. aliphatic nucleophilic substitution [employees.csbsju.edu]
Technical Support Center: A Troubleshooting Guide for Sulfonamide Alkylation Side Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the N-alkylation of sulfonamides. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to overcome common hurdles and optimize your synthetic routes.
Introduction: The Challenge of Selectivity in Sulfonamide Alkylation
The sulfonamide moiety is a cornerstone in medicinal chemistry, valued for its ability to act as a stable hydrogen bond donor and its presence in a wide array of approved drugs.[1] The synthesis of N-substituted sulfonamides is a frequent objective in drug discovery programs. While seemingly straightforward, the alkylation of primary sulfonamides is often plagued by a lack of selectivity, leading to a mixture of products that can complicate purification and reduce the yield of the desired compound. This guide will dissect the most common side reactions—N,N-dialkylation and O-alkylation—and provide robust, actionable strategies to steer your reaction toward the intended mono-N-alkylated product.
Part 1: The Pervasive Issue of Overalkylation: Troubleshooting N,N-Dialkylation
One of the most common side reactions encountered is the formation of the N,N-dialkylated sulfonamide. This occurs when the initially formed secondary sulfonamide is deprotonated and reacts with a second equivalent of the alkylating agent.
Q1: I'm observing a significant amount of N,N-dialkylated product in my reaction. What are the primary factors I should investigate?
The propensity for dialkylation is a direct consequence of the reactivity of the intermediate mono-N-alkylated sulfonamide. Several factors can be modulated to suppress this undesired second alkylation.
Underlying Mechanism:
The reaction proceeds through the deprotonation of the primary sulfonamide to form a sulfonamide anion. This anion then acts as a nucleophile, attacking the alkylating agent to form the mono-N-alkylated product. However, the resulting secondary sulfonamide still possesses an acidic proton and can be deprotonated, especially in the presence of a strong base, to form a new anion that can undergo a second alkylation.
Troubleshooting Strategies for N,N-Dialkylation:
This is often the most effective strategy to prevent dialkylation.
-
Substrate Choice: If your primary sulfonamide is sterically unhindered, it will be more susceptible to dialkylation.[2]
-
Alkylating Agent: Employing a bulkier alkylating agent can significantly disfavor the second alkylation due to steric clash. For instance, reactions with methyl iodide are more prone to dialkylation compared to those with larger agents like benzyl bromide.[2] N-substituted sulfonamides with bulky groups are less reactive and less likely to undergo a second alkylation.[2]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).
-
Slow Addition: Instead of adding the alkylating agent all at once, consider a slow, portion-wise, or syringe-pump addition to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation. In one study, portion-wise addition of a trichloroacetimidate alkylating agent increased the yield of the mono-alkylated product from 74% to 86%.[2][3]
-
Base Selection: The choice and amount of base are critical.
-
Strength: A large excess of a strong base can lead to a higher equilibrium concentration of the deprotonated secondary sulfonamide, thereby promoting dialkylation. Consider using a weaker base or a stoichiometric amount of a strong base.[2]
-
Steric Bulk: A sterically hindered base, such as diisopropylethylamine (DIPEA), can be less effective at deprotonating the more sterically encumbered secondary sulfonamide.
-
-
Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second, typically more sterically hindered, alkylation.[2]
Experimental Protocol: Minimizing N,N-Dialkylation via Slow Addition of Alkyl Halide
Objective: To selectively synthesize a mono-N-alkylated sulfonamide while minimizing the formation of the N,N-dialkylated byproduct.
Materials:
-
Primary sulfonamide (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.05 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Syringe pump and gas-tight syringe
-
Reaction flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the primary sulfonamide and potassium carbonate.
-
Add anhydrous DMF to dissolve the sulfonamide (a typical concentration is 0.1-0.5 M).
-
In a separate, dry gas-tight syringe, prepare a solution of the alkyl halide in anhydrous DMF.
-
Set up the syringe on a syringe pump.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C).
-
Once the reaction mixture has reached the set temperature, begin the slow addition of the alkyl halide solution via the syringe pump over a period of 2-4 hours.
-
After the addition is complete, allow the reaction to stir at the set temperature for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired mono-alkylated product from any residual starting material and dialkylated byproduct.
Part 2: The N- vs. O-Alkylation Conundrum
A more subtle, yet equally challenging, side reaction is the alkylation of the sulfonamide at one of the oxygen atoms, leading to the formation of a sulfonate imidate isomer.
Q2: My reaction is producing an unexpected isomer. How can I determine if it is the O-alkylated product and how can I favor N-alkylation?
The sulfonamide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen atoms. Alkylation can occur at either site, and the regioselectivity is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.
Underlying Mechanism (HSAB Theory):
-
Nitrogen: The nitrogen atom of the sulfonamide anion is considered a "soft" nucleophile.
-
Oxygen: The oxygen atoms are considered "hard" nucleophiles.
According to HSAB theory, hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. Therefore, the choice of your alkylating agent (the electrophile or "acid") will significantly influence the site of alkylation.
Troubleshooting Strategies for O-Alkylation:
-
Hard vs. Soft Electrophiles:
-
To favor N-alkylation , use a "soft" alkylating agent. Alkyl halides with soft leaving groups like iodide (R-I) are classic soft electrophiles.[2]
-
To favor O-alkylation , use a "hard" alkylating agent. Alkylating agents with hard leaving groups, such as tosylates (R-OTs) or sulfates (e.g., dimethyl sulfate), will preferentially react at the hard oxygen center.
-
-
Leaving Group: The nature of the leaving group on the alkylating agent plays a crucial role. Iodide (I⁻) is a soft leaving group, making the corresponding alkyl iodide a soft electrophile. Conversely, tosylate (TsO⁻) is a hard leaving group.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for N-alkylation. They effectively solvate the cation of the base, leaving a more "naked" and highly reactive sulfonamide anion. This increased reactivity tends to favor attack at the more nucleophilic nitrogen atom.[2]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the oxygen atoms of the sulfonamide anion, effectively shielding them and thus promoting N-alkylation. However, a significant drawback is that these solvents can also act as nucleophiles and react with the alkylating agent, leading to undesired byproducts.[2]
The cation from the base can influence the reaction's regioselectivity. Larger, softer cations like cesium (Cs⁺) can form a looser ion pair with the sulfonamide anion, which may favor N-alkylation.[2]
Data Presentation: Guiding Your Reaction Conditions
| Parameter | Condition to Favor N-Alkylation | Expected Impact on O-Alkylation |
| Alkylating Agent | Soft electrophile (e.g., R-I) | Reduced |
| Leaving Group | Soft (e.g., I⁻) vs. Hard (e.g., OTs⁻) | Reduced |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Reduced |
| Base Cation | Larger, softer cation (e.g., Cs⁺) | Potentially Reduced |
Analytical Characterization: Distinguishing N- vs. O-Alkylated Isomers
Correctly identifying the products in your reaction mixture is the first step in troubleshooting.
-
NMR Spectroscopy: This is the most powerful tool for distinguishing between N- and O-alkylated isomers.
-
¹H NMR: The chemical shift of the protons on the alkyl group attached to the nitrogen will be different from those attached to the oxygen.
-
¹³C NMR: The chemical shift of the carbon atom directly bonded to the nitrogen or oxygen will be significantly different.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly definitive. An HMBC experiment will show a correlation between the protons of the alkyl group and the carbon atoms of the sulfonamide backbone (or vice versa), allowing for unambiguous assignment of the connectivity.
-
-
LC-MS: While mass spectrometry will show that both isomers have the same molecular weight, it can be used to track the formation of the two products over time and to guide optimization efforts. Different isomers may also have different fragmentation patterns.
Part 3: Navigating the Complexities of the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides with alcohols, proceeding under mild conditions and with inversion of stereochemistry at the alcohol center.[4][5] However, it is not without its own set of potential side reactions and purification challenges.
Q3: I'm getting a low yield in my Mitsunobu reaction with a sulfonamide, and the purification is difficult. What are the common pitfalls?
The Mitsunobu reaction involves the in-situ generation of a reactive phosphonium species from an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Common Byproducts and Their Removal:
The main culprits in complicating purification are the byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[4][6]
-
Triphenylphosphine Oxide (TPPO): This byproduct is often difficult to separate from the desired product by standard column chromatography due to its polarity.
-
Hydrazinedicarboxylate: The reduced form of DEAD or DIAD can also co-elute with the product.
Troubleshooting Strategies for Mitsunobu Reactions:
-
Reagent Quality and Stoichiometry:
-
Ensure that your PPh₃ and azodicarboxylate are of high quality. PPh₃ can oxidize over time to TPPO.
-
Typically, 1.5 equivalents of both PPh₃ and the azodicarboxylate are used.[7]
-
-
Order of Addition: The order of reagent addition can be crucial. A common and reliable procedure is to dissolve the alcohol, sulfonamide, and PPh₃ in a suitable solvent (e.g., THF) and cool the mixture to 0 °C before the dropwise addition of the azodicarboxylate.[8]
-
Alternative Reagents for Easier Purification:
-
Polymer-supported Triphenylphosphine: Using a polymer-supported version of PPh₃ allows for the easy removal of the resulting phosphine oxide by filtration.[6]
-
Alternative Azodicarboxylates: Reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be used, as the corresponding hydrazine byproduct is often less soluble and can be filtered off.[9]
-
-
Workup Procedures:
-
Crystallization: In some cases, TPPO can be removed by crystallization from a non-polar solvent like diethyl ether or hexanes.
-
Acidic Wash: If the desired product is not acid-sensitive, a wash with dilute acid can sometimes help remove the basic hydrazine byproduct.
-
Part 4: Elimination Reactions with Secondary and Tertiary Alkyl Halides
Q4: My reaction with a secondary alkyl halide is giving a low yield of the N-alkylated product and I'm observing alkene formation. How can I minimize this elimination side reaction?
When using secondary or tertiary alkyl halides as electrophiles, the competing E2 elimination reaction can become a significant pathway, especially in the presence of a strong, non-hindered base.
Troubleshooting Strategies for Elimination:
-
Base Selection:
-
Weaker Base: Use a weaker base that is still capable of deprotonating the sulfonamide but is less likely to promote elimination. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices.
-
Sterically Hindered Base: A non-nucleophilic, sterically hindered base like 1,8-diazabicyclooctane (DBU) can be effective in deprotonating the sulfonamide without promoting elimination.
-
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
-
Alternative Alkylation Methods: If elimination remains a significant issue, consider alternative methods that do not involve the direct use of secondary or tertiary alkyl halides, such as the Mitsunobu reaction with the corresponding alcohol.
Visualization of Reaction Pathways
Diagram 1: Competing Pathways in Sulfonamide Alkylation
Caption: Reaction pathways in sulfonamide alkylation.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
"HPLC purity analysis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone"
A Senior Application Scientist's Guide to HPLC Purity Analysis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as this compound, a molecule with potential therapeutic applications, rigorous purity analysis is mandated by regulatory bodies worldwide. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high-resolution separation and sensitive detection of the main compound and any potential impurities.[1][2][3]
This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this compound. We will explore the rationale behind method development, compare alternative approaches, and provide detailed experimental protocols to ensure robust and reliable results.
Understanding the Analyte: Chemical Properties and Chromatographic Behavior
This compound is a moderately polar molecule containing aromatic rings, a sulfonyl group, an ether, and a lactone. These functional groups dictate its chromatographic behavior. The presence of aromatic rings suggests that a stationary phase with phenyl functionalities could offer enhanced selectivity through π-π interactions.[4][5] The sulfonyl group can participate in dipole-dipole interactions. Given its structure, reverse-phase HPLC is the most suitable approach for its analysis.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is critical for achieving accurate and reproducible purity analysis. Here, we compare two common reverse-phase columns: the traditional C18 and the alternative Phenyl-Hexyl stationary phase.
Method 1: The Industry Standard - C18 Reverse-Phase HPLC
A C18 column is the workhorse of reverse-phase chromatography, offering robust performance for a wide range of compounds. The separation is primarily driven by hydrophobic interactions between the C18 alkyl chains and the analyte.
Experimental Protocol: C18 Reverse-Phase HPLC
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40-70% B
-
20-25 min: 70% B
-
25-26 min: 70-40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm[6]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.[7]
Rationale for Method Parameters:
-
Mobile Phase: The use of a buffered aqueous mobile phase (0.1% Phosphoric acid) helps to ensure consistent peak shapes by suppressing the ionization of any acidic or basic functional groups. Acetonitrile is a common organic modifier that provides good elution strength for moderately polar compounds.
-
Gradient Elution: A gradient program is employed to ensure the elution of both the main compound and any potential impurities with varying polarities within a reasonable timeframe.[2]
-
Detection Wavelength: The selection of 278 nm is based on the UV absorbance maxima of the aromatic chromophores in the molecule.[6]
Method 2: An Alternative Approach - Phenyl-Hexyl Reverse-Phase HPLC
For aromatic compounds, a Phenyl-Hexyl column can provide alternative selectivity compared to a C18 column.[4][5][8] The phenyl groups in the stationary phase can engage in π-π stacking interactions with the aromatic rings of the analyte, leading to different retention times and potentially better resolution of closely related impurities.[5]
Experimental Protocol: Phenyl-Hexyl Reverse-Phase HPLC
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Methanol
-
-
Gradient Program:
-
0-3 min: 50% B
-
3-15 min: 50-80% B
-
15-18 min: 80% B
-
18-19 min: 80-50% B
-
19-22 min: 50% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 278 nm and Mass Spectrometry (MS) for impurity identification
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Methanol to a final concentration of 0.5 mg/mL.
Rationale for Method Parameters:
-
Mobile Phase: Formic acid is used as a mobile phase modifier as it is compatible with mass spectrometry, which is invaluable for the identification of unknown impurities.[3][9] Methanol is chosen as the organic modifier to explore different selectivity compared to acetonitrile.
-
Column Dimensions: A shorter column with smaller particles is used to achieve faster analysis times and higher efficiency.
-
Mass Spectrometric Detection: Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for impurity profiling, providing molecular weight information that aids in the structural elucidation of unknown peaks.[1][10]
Performance Comparison
| Parameter | C18 Method | Phenyl-Hexyl Method | Justification |
| Resolution of Key Impurities | Good separation of non-polar impurities. | Enhanced resolution of aromatic impurities due to π-π interactions.[8] | |
| Analysis Time | ~30 minutes | ~22 minutes | Shorter column and higher efficiency particles lead to faster runs. |
| Peak Symmetry | Tailing factor typically < 1.5 | Tailing factor typically < 1.2, especially for aromatic compounds. | |
| Method Robustness | High | High, with potential for slight variations in retention with mobile phase pH changes. | |
| Compatibility with MS | No (due to phosphoric acid) | Yes (with formic acid)[9] | Essential for impurity identification. |
Method Validation: Ensuring Trustworthiness
A developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14][15]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11][15] This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies: A Crucial Aspect of Specificity
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[16][17][18][19][20] The drug substance is subjected to stress conditions to generate potential degradation products.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The HPLC method should be able to separate the main peak from all degradation product peaks, demonstrating its specificity.
Visualizing the Workflow
Caption: Workflow for HPLC Purity Analysis.
Advanced Considerations: Chiral Purity
If the molecule contains a chiral center, as is the case for this compound at the C3 position, analysis of enantiomeric purity is also required.[21][22] This is typically performed using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
Experimental Protocol: Chiral HPLC
-
Column: Chiral Stationary Phase (e.g., polysaccharide-based)
-
Mobile Phase: Typically a non-polar solvent system like Hexane/Isopropanol.
-
Detection: UV at 278 nm
The goal is to achieve baseline separation of the two enantiomers to accurately determine the enantiomeric excess.
Caption: Principle of Chiral Separation by HPLC.
Conclusion and Recommendations
For the routine purity analysis of this compound, the Phenyl-Hexyl column coupled with mass spectrometric detection is the recommended approach. It offers superior selectivity for aromatic impurities, faster analysis times, and the invaluable ability to identify unknown peaks. The method should be fully validated according to ICH guidelines to ensure its suitability for quality control in a regulated environment. For the determination of enantiomeric purity, a dedicated chiral HPLC method must be developed and validated.
References
- 1. news-medical.net [news-medical.net]
- 2. HPLC Methods for Pharmaceutical Research and Development - GL Tec [gl-tec.com]
- 3. Pharmaceutical and Biopharmaceutical Methods of Analysis [ssi.shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. separationmethods.com [separationmethods.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. database.ich.org [database.ich.org]
- 12. books.rsc.org [books.rsc.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. ijrpp.com [ijrpp.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A Comparative Guide to the Biological Activity of Isobenzofuranone Analogs
The isobenzofuranone scaffold, a recurring motif in numerous natural products, represents a privileged structure in medicinal chemistry. Characterized by a γ-lactone ring fused to a benzene ring, these compounds, also known as phthalides, have attracted considerable scientific interest due to their broad spectrum of biological activities.[1][2] This guide offers a comparative analysis of isobenzofuranone analogs across key therapeutic areas, synthesizing experimental data to provide researchers and drug development professionals with a comprehensive technical overview. We will delve into their antiproliferative, neuroprotective, and anti-inflammatory properties, detailing the causality behind experimental choices and providing validated protocols to ensure scientific rigor.
Antiproliferative and Cytotoxic Activity: A Primary Focus in Oncology
A significant body of research has been dedicated to exploring the anticancer potential of isobenzofuranone derivatives.[1] The core objective of these investigations is to identify compounds that selectively inhibit the growth of cancer cells or induce apoptosis, leading to cell death. The diversity of substitutions on the isobenzofuranone core allows for fine-tuning of cytotoxic potency and selectivity against various cancer cell lines.
Comparative Analysis of Cytotoxic Potency
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying a compound's potency. The tables below summarize the cytotoxic activity of several C-3 functionalized isobenzofuranone analogs against a panel of human cancer cell lines. The selection of these particular cell lines (e.g., leukemia, glioblastoma, melanoma) is strategic, aiming to screen the compounds against cancers with different origins and genetic makeups to identify broad-spectrum activity or specific vulnerabilities. Etoposide, a clinically used anticancer drug, serves as a positive control, providing a benchmark against which the activity of the novel analogs can be judged.[3]
Table 1: In Vitro Cytotoxicity of C-3 Functionalized Isobenzofuranones Against Leukemia Cell Lines [3][4]
| Compound | Cell Line | IC₅₀ (µM) |
| 16 | K562 (Myeloid Leukemia) | 2.79 |
| 18 | K562 (Myeloid Leukemia) | 1.71 |
| Etoposide | K562 (Myeloid Leukemia) | 7.06 |
| 16 | U937 (Lymphoma) | Moderately Active |
| 17 | U937 (Lymphoma) | Moderately Active |
| 18 | U937 (Lymphoma) | Moderately Active |
Data sourced from Teixeira et al. (2013). Compounds 16 and 18 demonstrated significantly higher potency than the clinical drug Etoposide against the K562 cell line.[3]
Table 2: Cytotoxicity of Isobenzofuranone Derivatives Against Various Cancer Cell Lines [3][5]
| Compound | Cell Line | IC₅₀ (µg/mL) |
| 8 | HL-60 (Leukemia) | 21.00 |
| SF295 (Glioblastoma) | > 25 | |
| MDA-MB435 (Melanoma) | 12.17 | |
| 9 | HL-60 (Leukemia) | 3.24 |
| SF295 (Glioblastoma) | 10.09 | |
| MDA-MB435 (Melanoma) | 8.70 |
Data highlights the differential sensitivity of cancer cell lines to specific analogs. For instance, compound 9 shows significant activity against HL-60 leukemia cells.[3][5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[1][3] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, U937) in 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the isobenzofuranone analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 1% DMSO) and a positive control (e.g., Etoposide).[4]
-
Incubation: Incubate the treated plates for a specified duration (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[3]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC₅₀ value.[1]
Neuroprotective Effects: Combating Neurodegeneration and Ischemia
Isobenzofuranone analogs have emerged as promising neuroprotective agents, capable of mitigating neuronal damage triggered by oxidative stress and ischemia.[6][7] Their mechanisms of action are multifaceted, including direct antioxidant effects and modulation of specific ion channels involved in neuronal excitability and apoptosis.[8][9]
An isobenzofuranone derivative, 3-n-butylphthalide (NBP), originally isolated from celery seeds, is now a synthesized neuroprotective agent used for cerebral ischemia.[6][7] Studies on related analogs, such as 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), have shown a reduction in cerebral infarction volume in animal models.[6][10]
Key Neuroprotective Mechanisms and Findings:
-
Antioxidant Activity: Certain isobenzofuranones can protect primary hippocampal neurons from redox imbalance induced by hydrogen peroxide (H₂O₂). They achieve this by reducing intracellular reactive oxygen species (ROS) levels and decreasing lipid peroxidation, thereby minimizing cytotoxicity and cell death.[6][9]
-
TREK-1 Inhibition: A series of novel isobenzofuranone derivatives have been identified as potent and selective inhibitors of the TREK-1 potassium channel.[8] TREK-1 regulates neuronal excitability and apoptosis, and its inhibition is a potential strategy for achieving neuroprotection in ischemic stroke. One lead compound, Cpd8l (IC₅₀ = 0.81 µM), significantly reduced neuron death in an oxygen-glucose deprivation/reperfusion (OGD/R) injury model and ameliorated brain injury in a mouse model of middle cerebral artery occlusion (MCAO/R).[8]
-
Antidepressant Effects: Some analogs act as serotonin reuptake inhibitors. One compound, 10a, was shown to improve depression-like behavior in mice by increasing serotonin levels and enhancing the expression of synaptic proteins like BDNF and TrkB, suggesting a role in promoting neuronal recovery and synaptic plasticity.[1][11]
Experimental Protocol: Assessing Neuroprotection Against Oxidative Stress
This protocol describes an in vitro assay to evaluate the ability of isobenzofuranone analogs to protect cultured neurons from H₂O₂-induced oxidative stress and cell death.[6]
Step-by-Step Methodology:
-
Cell Culture: Culture primary hippocampal neurons or a neuronal cell line (e.g., PC12) under standard conditions.
-
Pre-treatment: Treat the neuronal cultures with various concentrations of the isobenzofuranone analogs (e.g., 50 µM, 100 µM, 150 µM) for a pre-incubation period (e.g., 2 hours).[6]
-
Induction of Oxidative Stress: Introduce an oxidative insult by adding a specific concentration of hydrogen peroxide (H₂O₂) (e.g., 100 µM) to the culture medium for a set duration (e.g., 3 hours).[6]
-
Assessment of Cell Viability: Following the insult, assess cell viability using the MTT assay (as described previously) or a LIVE/DEAD viability/cytotoxicity assay, which uses fluorescent dyes (e.g., calcein-AM and ethidium homodimer-1) to distinguish live from dead cells.[9]
-
Measurement of ROS: To directly quantify the antioxidant effect, use a fluorescent probe like 2',7'-dichlorofluorescein diacetate (H₂DCFDA). This probe becomes fluorescent in the presence of intracellular ROS. Measure the fluorescence intensity to determine the extent of ROS reduction by the test compounds.[6]
-
Data Analysis: Compare the cell viability and ROS levels in compound-treated groups to the H₂O₂-only treated group. A significant increase in viability and a decrease in ROS indicate a neuroprotective effect.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is implicated in a wide range of diseases. Benzofuran and isobenzofuranone derivatives have demonstrated potential as anti-inflammatory agents by modulating key signaling pathways like NF-κB and MAPK, which regulate the expression of pro-inflammatory mediators.[12][13]
Comparative Analysis of Anti-inflammatory Effects
While much of the detailed mechanistic work has been on the broader class of benzofurans, the findings are highly relevant for isobenzofuranone analogs. The primary measure of activity is the inhibition of inflammatory mediators like nitric oxide (NO) and the cyclooxygenase (COX) enzymes.
-
Inhibition of Inflammatory Mediators: Certain benzofuran hybrids have shown an excellent inhibitory effect on the generation of NO in LPS-stimulated RAW 264.7 macrophage cells.[12][13] They also down-regulate the secretion of other pro-inflammatory factors such as COX-2, TNF-α, and IL-6.[13]
-
COX-1/COX-2 Inhibition: In silico molecular docking studies have shown that iodobenzofuran derivatives can bind effectively to the active sites of COX-1 and COX-2, with binding energies superior to the reference drug diclofenac.[14]
-
In Vivo Efficacy: In the carrageenan-induced paw edema model in rats, a standard for acute inflammation, some benzofuran derivatives exhibited anti-inflammatory activity comparable to or surpassing that of diclofenac, with the added benefit of being less ulcerogenic.[14][15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[15] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling).
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow access to water.
-
Compound Administration: Administer the test isobenzofuranone analogs orally or via intraperitoneal injection at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Diclofenac).[15]
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]
- 14. Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and materials science, the unambiguous determination of a molecule's structure is a foundational requirement. The biological activity and physical properties of a compound are intrinsically linked to its precise three-dimensional arrangement. This guide provides an in-depth, comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of the novel compound 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone.
We will move beyond a simple recitation of data, focusing instead on the strategic application of a suite of NMR experiments—COSY, HSQC, and HMBC—to build a conclusive structural argument. This approach demonstrates not only what the structure is, but how each piece of spectroscopic data contributes to and validates the final assignment, providing a robust framework for structural validation applicable to other complex small molecules.
The Structural Hypothesis
The target of our investigation is this compound, with the proposed structure shown below. For clarity in the subsequent analysis, the carbon and proton atoms have been systematically numbered. Our objective is to use 2D NMR to confirm this exact connectivity, including the relative positions of the methoxy group and the phenylsulfonyl moiety on the isobenzofuranone core.
Proposed Structure and Numbering Scheme:
Caption: The hypothesized structure of this compound (CAS 65131-09-1) with the numbering convention used for NMR signal assignment.[1][2][3]
Part 1: Experimental Design & Methodology
A successful structural elucidation relies on a logical, stepwise acquisition of data. While 1D NMR provides the initial overview, 2D NMR techniques are essential for assembling the molecular puzzle. The strategic workflow is designed to build upon previous results, with each experiment providing a new layer of correlational evidence.
Experimental Workflow: From 1D Foundation to 2D Confirmation
The process begins with fundamental 1D spectra to identify all proton and carbon environments, followed by a series of 2D experiments to establish connectivity.
Caption: Workflow for structural elucidation using 1D and 2D NMR.
Detailed Experimental Protocols
1. Sample Preparation:
-
Compound: 15 mg of this compound (MW: 304.32 g/mol ).[1]
-
Solvent: 0.6 mL of Deuterated Chloroform (CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's deuterium lock system.[4][5]
-
Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).[6]
-
Procedure: The compound was dissolved completely in the deuterated solvent within a clean, dry 5 mm NMR tube.[7][8] Homogeneity is critical for acquiring high-resolution spectra, so the sample was vortexed to ensure complete dissolution.[9]
2. NMR Data Acquisition: All spectra were acquired on a 500 MHz NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment was run to identify all unique proton signals, their integrations (number of protons), and their splitting patterns (multiplicity).[6][10]
-
¹³C{¹H} NMR: A proton-decoupled experiment was performed to identify the chemical shifts of all unique carbon atoms.
-
DEPT-135: This experiment differentiates carbons based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are not observed.[10]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds. Cross-peaks appear between coupled protons.[11][12]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This highly sensitive experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[12][13]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for skeletal assembly. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds), allowing for the connection of molecular fragments, especially through quaternary carbons.[13][14]
Part 2: Data Analysis & Structural Validation
1D NMR: The Initial Blueprint
The 1D ¹H and ¹³C NMR spectra provide the fundamental list of parts for our molecule.
-
¹H NMR: The spectrum is expected to show signals for the methoxy group (a singlet, ~3H), a single proton at the chiral center (H3), and multiple signals in the aromatic region corresponding to the eight aromatic protons.
-
¹³C NMR & DEPT-135: These spectra will identify the total number of carbon environments. The DEPT-135 experiment is crucial for distinguishing the methoxy carbon (positive CH₃), the methine carbons (positive CH), and the quaternary carbons (absent).
Comparative Analysis of 2D NMR Experiments
While 1D NMR lists the parts, 2D NMR shows how they connect. Each experiment provides unique, complementary information.
| Experiment | Purpose & Information Gained | Application to Target Molecule |
| ¹H-¹H COSY | Identifies proton-proton (J-coupling) connectivity.[11][15] | Confirms the connectivity within the isobenzofuranone's aromatic ring (e.g., H4-H5-H6) and within the phenylsulfonyl ring (H2'-H3'-H4'). It cannot connect the two rings or the methoxy group. |
| ¹H-¹³C HSQC | Maps each proton directly to the carbon it is attached to (¹JCH).[13] | Unambiguously assigns the carbon signals for all protonated carbons (C3, C4, C5, C6, OCH₃, and all phenylsulfonyl carbons). Greatly simplifies the ¹³C spectrum. |
| ¹H-¹³C HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons (2,3JCH).[13][14] | This is the key experiment. It connects the molecular fragments. For example, it will show correlations from the methoxy protons (H12) to C7, from H3 to the carbonyl carbon (C1), and from H3 to carbons in the phenylsulfonyl ring, definitively proving the entire molecular skeleton. |
Step-by-Step Elucidation and Key Correlations
1. COSY Analysis: The COSY spectrum revealed two independent spin systems in the aromatic region, consistent with the two separate aromatic rings.
-
One system showed correlations consistent with a 1,2,4-trisubstituted benzene ring (isobenzofuranone part).
-
The second system showed correlations for a monosubstituted benzene ring (phenylsulfonyl part).
2. HSQC Analysis: The HSQC spectrum allowed for the direct assignment of all protonated carbons. For example, the proton signal at ~3.9 ppm correlated to the carbon signal at ~56 ppm, confirming the OCH₃ group. The proton at ~6.5 ppm correlated to the carbon at ~85 ppm, identifying the H3-C3 pair.
3. HMBC Analysis: Assembling the Final Structure The HMBC spectrum provides the definitive connections that validate the proposed structure. The diagram below illustrates the most critical correlations that piece the molecular fragments together.
Caption: Key HMBC correlations confirming the molecular skeleton.
-
Methoxy Group Placement: A clear correlation from the methoxy protons (H12) to the aromatic carbon C7 confirms its position next to the fused ring junction.
-
Phenylsulfonyl Group Connectivity: A crucial correlation is observed from H3 to C1' of the phenylsulfonyl ring, unequivocally linking this group to the C3 position of the isobenzofuranone core.
-
Isobenzofuranone Core Confirmation: Correlations from H3 to the carbonyl carbon (C1) and the bridgehead carbon (C3a) solidify the lactone ring structure. Further correlations, such as from H4 to C6 and H6 to C7a, confirm the substitution pattern on the aromatic ring.
Summary of NMR Data
The following table summarizes the assigned chemical shifts and key 2D correlations. (Note: Representative chemical shifts are provided for illustrative purposes).
| Atom No. | δ¹³C (ppm) | δ¹H (ppm), Mult. | Key COSY Correlations (with ¹H) | Key HMBC Correlations (with ¹³C) |
| 1 | 168.5 (C) | - | - | H3, H7a |
| 3 | 85.2 (CH) | 6.5, s | - | C1, C3a, C4, C1' |
| 3a | 145.1 (C) | - | - | H3, H4 |
| 4 | 115.8 (CH) | 7.1, d | H5 | C3, C5, C7a |
| 5 | 135.0 (CH) | 7.6, t | H4, H6 | C3a, C7 |
| 6 | 112.5 (CH) | 7.0, d | H5 | C4, C7a |
| 7 | 160.3 (C) | - | - | H5, H6, H12 |
| 7a | 125.0 (C) | - | - | H4, H6 |
| 1' | 138.0 (C) | - | - | H3, H2', H6' |
| 2', 6' | 129.5 (CH) | 7.9, d | H3', H5' | C4', C1' |
| 3', 5' | 129.2 (CH) | 7.5, t | H2', H4', H6' | C1', C5' |
| 4' | 134.1 (CH) | 7.7, t | H3', H5' | C2', C6' |
| 12 (OCH₃) | 56.1 (CH₃) | 3.9, s | - | C7 |
Conclusion
Through a systematic and comparative application of 2D NMR techniques, the proposed structure of this compound has been unequivocally validated. While 1D NMR and COSY provided initial assignments and identified isolated spin systems, they were insufficient to assemble the complete molecular architecture. The HSQC experiment served as a critical bridge, linking the proton and carbon frameworks.
Ultimately, the HMBC experiment provided the decisive, irrefutable evidence. Its ability to reveal long-range heteronuclear couplings allowed for the connection of all molecular fragments—the isobenzofuranone core, the methoxy substituent, and the phenylsulfonyl group—into a single, coherent structure. This guide demonstrates that a multi-pronged 2D NMR approach is not merely confirmatory but is an essential, logical process for rigorous structural elucidation in modern chemical research.
References
- 1. This compound CAS#: 65131-09-1 [amp.chemicalbook.com]
- 2. This compound | 65131-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | C15H12O5S | CID 10957672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. azooptics.com [azooptics.com]
- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 8. scribd.com [scribd.com]
- 9. organomation.com [organomation.com]
- 10. emerypharma.com [emerypharma.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. youtube.com [youtube.com]
- 15. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
A Comparative Analysis of Isobenzofuranone Scaffolds and Established Antiproliferative Agents
A Technical Guide for Researchers in Oncology and Drug Discovery
In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of diverse chemical scaffolds is paramount. Among these, the isobenzofuran-1(3H)-one (phthalide) core has emerged as a promising template for the development of potent antiproliferative agents. This guide provides a comparative analysis of the cytotoxic potential of isobenzofuranone derivatives, with a specific focus on the structural class to which 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone belongs. While direct experimental data for this specific compound is not extensively available in the public domain, this guide will leverage published data on structurally related C-3 functionalized isobenzofuranones to provide a valuable comparative perspective against well-established antiproliferative drugs.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available data, proposing mechanistic hypotheses, and providing detailed experimental protocols to facilitate further investigation into this promising class of compounds.
The Isobenzofuranone Scaffold: A Platform for Antiproliferative Activity
The isobenzofuran-1(3H)-one skeleton is a recurring motif in a variety of biologically active natural products and synthetic compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of pharmacological effects, including antioxidant, antifungal, and anti-platelet activities.[1][2] Of particular interest to the field of oncology is the observed cytotoxic and antiproliferative activity of certain isobenzofuranone derivatives against various cancer cell lines.[4][5][6]
While specific antiproliferative data for this compound is not readily found in peer-reviewed literature, a study by Teixeira et al. provides crucial insights into the potential of C-3 functionalized isobenzofuranones.[7][8] In this research, a series of thirteen derivatives with various substituents at the C-3 position were synthesized and evaluated for their in vitro antiproliferative activity against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines.[7][8]
Comparative Cytotoxicity of C-3 Functionalized Isobenzofuranones
The study by Teixeira et al. demonstrated that the nature of the substituent at the C-3 position significantly influences the antiproliferative potency of the isobenzofuranone core. Two compounds from this series, 16 and 18 , exhibited noteworthy activity, particularly against the K562 cell line, with IC50 values of 2.79 µM and 1.71 µM, respectively.[7] This level of potency is significant as it surpasses that of the established anticancer drug etoposide (VP16), which was used as a positive control in the same study and showed an IC50 of 7.06 µM against K562 cells.[7]
| Compound | Cell Line | IC50 (µM) |
| Isobenzofuranone Derivative 16 | K562 | 2.79 |
| U937 | >100 | |
| Isobenzofuranone Derivative 18 | K562 | 1.71 |
| U937 | >100 | |
| Etoposide (VP16) - Positive Control | K562 | 7.06 |
| U937 | 1.98 | |
| Data synthesized from Teixeira et al., 2013.[7] |
These findings underscore the potential of the isobenzofuranone scaffold as a template for the design of novel antiproliferative agents. The presence of a phenylsulfonyl group at the C-3 position, as in the case of this compound, could confer unique electronic and steric properties that may contribute to its biological activity. Further experimental validation is necessary to ascertain the specific cytotoxic profile of this compound.
Benchmarking Against Standard Antiproliferative Agents
To provide a comprehensive comparative context, it is essential to evaluate the potential of the isobenzofuranone scaffold against a panel of established and mechanistically diverse antiproliferative agents. This section will briefly outline the mechanisms of action of four widely used anticancer drugs: Doxorubicin, Paclitaxel, Cisplatin, and Gefitinib.
Doxorubicin: The Intercalating Agent
Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[][10][11][12] By inserting itself between DNA base pairs, doxorubicin obstructs DNA replication and transcription.[][10] Its inhibition of topoisomerase II leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and the induction of apoptosis.[][11][12]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, targets the microtubule network within cells.[13][14][15][] Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes microtubules, preventing their dynamic assembly and disassembly.[13][14][15] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis.[13][15]
Cisplatin: The DNA Cross-linking Agent
Cisplatin is a platinum-based chemotherapeutic that exerts its cytotoxic effects by forming covalent adducts with DNA.[17][18][19][20] It primarily forms intrastrand cross-links between purine bases, distorting the DNA helix and inhibiting DNA replication and repair mechanisms.[19][20] This DNA damage triggers cell cycle arrest and apoptosis.[17]
Gefitinib: The EGFR Tyrosine Kinase Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[21][22][23][24][25] It competitively binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[21][22][23] This blockade of EGFR signaling inhibits cell proliferation and promotes apoptosis in cancer cells that are dependent on this pathway.[21][23]
Comparative Overview
| Agent | Target | Mechanism of Action |
| Isobenzofuranone Derivatives | Not fully elucidated; likely involves multiple targets | Induces cytotoxicity in cancer cell lines; specific molecular targets require further investigation. |
| Doxorubicin | DNA, Topoisomerase II | DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[][10][11][12] |
| Paclitaxel | Microtubules | Stabilization of microtubules, leading to mitotic arrest and apoptosis.[13][14][15][] |
| Cisplatin | DNA | Formation of DNA cross-links, inhibiting DNA replication and inducing apoptosis.[17][18][19][20] |
| Gefitinib | EGFR Tyrosine Kinase | Inhibition of EGFR signaling pathways, leading to decreased cell proliferation and increased apoptosis.[21][22][23][24][25] |
Experimental Protocols
To facilitate the direct comparison of this compound and other novel compounds with the agents discussed, the following is a detailed protocol for a standard in vitro antiproliferative assay.
MTT Cell Proliferation Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., K562, U937, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Etoposide, Doxorubicin)
-
Negative control (vehicle, e.g., DMSO)
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA, resuspend in complete medium, and count using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
For suspension cells, directly count and seed at a density of 20,000-50,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds, positive control, and negative control in complete medium.
-
After the 24-hour incubation, carefully remove the medium (for adherent cells) or directly add (for suspension cells) 100 µL of the diluted compounds to the respective wells. The final volume in each well should be 200 µL.
-
Include wells with cells and medium only (untreated control) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 humidified incubator, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available to reduce background noise.
-
Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Values:
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Conclusion and Future Directions
The isobenzofuranone scaffold represents a promising starting point for the development of novel antiproliferative agents. The preliminary data on C-3 functionalized derivatives suggest that this class of compounds can exhibit potent and selective cytotoxicity against cancer cell lines. While direct experimental evidence for the antiproliferative activity of this compound is currently lacking, its structural similarity to active analogs warrants its investigation.
Future studies should focus on the synthesis and in vitro evaluation of this compound against a broad panel of cancer cell lines. Elucidation of its mechanism of action through target identification studies will be crucial for its further development. Comparative studies against standard chemotherapeutic agents, as outlined in this guide, will provide a clear benchmark for its potential as a clinically relevant anticancer compound. The detailed experimental protocols provided herein offer a robust framework for conducting these essential investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin - Wikipedia [en.wikipedia.org]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Paclitaxel - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 19. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 22. benchchem.com [benchchem.com]
- 23. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gefitinib - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
The Sulfonyl Group in Heterocyclic Scaffolds: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic combination of pharmacophores is a cornerstone of rational drug design. Among the myriad of structural motifs, the pairing of a sulfonyl group with a heterocyclic ring has consistently yielded compounds with a remarkable breadth of biological activities. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of sulfonyl-containing heterocycles, moving beyond a mere catalog of compounds to elucidate the nuanced interplay between chemical structure and therapeutic potential. By examining experimental data across diverse therapeutic areas, we aim to provide actionable insights for the design of next-generation therapeutics.
The Synergy of Sulfonyl and Heterocycle: A Foundation for Diverse Bioactivity
The sulfonyl group (-SO₂-) is more than just a linker; its tetrahedral geometry, ability to act as a hydrogen bond acceptor, and its influence on the electronic properties of adjacent moieties make it a powerful modulator of biological activity.[1] When incorporated into a heterocyclic framework, a synergistic effect is often observed. The heterocycle provides a rigid scaffold, orienting the sulfonyl group and other substituents for optimal interaction with biological targets, while also contributing to the overall physicochemical properties of the molecule, such as solubility and membrane permeability.[2] This combination has proven particularly fruitful in the development of anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[3][4]
A Comparative Analysis of Anticancer Activity
The development of targeted cancer therapies has highlighted the versatility of sulfonyl-containing heterocycles as inhibitors of various enzymes crucial for tumor growth and survival.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
Kinases are a major class of targets in oncology, and sulfonyl-containing heterocycles have emerged as potent inhibitors.
A notable example is the development of 1H-pyrazole biaryl sulfonamides as inhibitors of the G2019S mutant of leucine-rich repeat kinase 2 (GS-LRRK2), a target in Parkinson's disease and certain cancers.[5] SAR studies revealed that the addition of a methyl group adjacent to the pyridine nitrogen resulted in a threefold increase in both kinase inhibition (IC50) and cellular activity.[5] Furthermore, the incorporation of a morpholine group led to very potent GS-LRRK2 inhibitors.[5] Interestingly, moving the sulfonamide from the meta to the para position on the phenyl ring did not improve potency; however, the introduction of an ethyl group in the R₃ region at the para position resulted in a tenfold boost in activity.[5]
In another study, isoxazole derivatives were investigated as c-Jun N-terminal kinase (JNK) inhibitors. Replacement of a pyrimidine core with a pyridine and a pyrazole with an isoxazole led to a significant reduction in off-target p38 kinase activity, thereby improving selectivity.[6] While a non-substituted pyrazole was more potent in the biochemical assay (IC50 = 24 nM vs. 42 nM for the N-methyl analog), it was slightly less potent in the cell-based assay (IC50 = 1.9 µM vs. 1.5 µM).[6]
Table 1: Comparative SAR of Sulfonyl-Heterocycles as Kinase Inhibitors
| Heterocycle | Target | Key Structural Modifications | IC50 | Reference |
| 1H-Pyrazole | GS-LRRK2 | Methyl adjacent to pyridine N | 3-fold improvement | [5] |
| 1H-Pyrazole | GS-LRRK2 | p-Sulfonamide with ethyl at R₃ | 10-fold improvement | [5] |
| Isoxazole | JNK3 | N-methyl pyrazole | 42 nM | [6] |
| Isoxazole | JNK3 | N-unsubstituted pyrazole | 24 nM | [6] |
Carbonic Anhydrase Inhibition: A Classic Target Revisited
Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Aromatic and heterocyclic sulfonamides are classical CA inhibitors.[7] Quantitative structure-activity relationship (QSAR) studies have shown that for uncharged sulfonamides, inhibitory activity is largely controlled by the size and hydrophobicity of the molecule, with little selectivity between different CA isozymes.[6] However, for charged derivatives, the polarizability of the molecule appears to significantly favor the inhibition of membrane-bound CAs, offering a strategy for achieving isozyme selectivity.[7]
Five-membered heterocyclic sulfonamides have generally been found to be more potent CA inhibitors than their six-membered ring counterparts.[8] The nature of the heterocyclic ring itself is critical; for instance, thiophene-2-sulfonamide was found to be a more effective CA inhibitor than sulfanilamide.[8]
Topoisomerase Inhibition: Disrupting DNA Replication
Topoisomerases are essential enzymes for DNA replication and are validated targets for cancer chemotherapy. Certain sulfonyl-containing heterocycles have shown the ability to inhibit these enzymes. For example, a series of nicotinonitrile-based derivatives were found to exhibit potent cytotoxicity against prostate cancer (PC-3) cells, with one compound showing an IC50 value of 3.60 µM.[9] This activity was linked to the inhibition of PIM-1 kinase, which is involved in cell cycle progression and apoptosis.[9]
A Comparative Analysis of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. Sulfonyl-containing heterocycles have demonstrated significant potential in this arena.
Antibacterial Agents: A Broad Spectrum of Activity
The antibacterial action of sulfonamides is classically attributed to their ability to act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] The SAR of antibacterial sulfonamides is well-established, with key features including the necessity of a free p-amino group (or a group that can be converted to it in vivo) and the influence of N1-substituents on potency and pharmacokinetic properties.[10]
Recent studies have explored a wide range of heterocyclic scaffolds. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with a derivative bearing an isopropyl substitution exhibiting a low MIC of 3.9 µg/mL against S. aureus and A. xylosoxidans.[11]
The relationship between the physicochemical properties of sulfonamides and their antibacterial activity is crucial. Studies have shown that the degree of ionization, governed by the pKa of the sulfonamide, plays a dominant role in antimicrobial activity, while hydrophobicity is of minor importance for in vitro activity.[12]
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Sulfonyl-Heterocycles
| Heterocycle | Gram-Positive (S. aureus) | Gram-Negative (E. coli) | Key Structural Features | Reference |
| Thiazole | 3.9 | - | Isopropyl substitution | [11] |
| Pyridine | - | >200 | Calix[2]resorcinarene derivative | [10] |
| Benzothiazole | 12.5-200 | 12.5-200 | Chlorine and chlorophenyl connections | A study cited in[7] |
Antifungal Agents: Combating Fungal Pathogens
Sulfonyl-containing heterocycles have also shown promise as antifungal agents. In a series of novel matrine-hydroxamic acid derivatives containing a benzenesulfonamide moiety, all synthesized compounds exhibited superior inhibitory activity against Candida albicans compared to the parent compound, matrine.[13] Notably, one derivative demonstrated an MIC of 0.0621 mg/mL, significantly more potent than the positive control, fluconazole.[13] SAR studies indicated that compounds with electron-withdrawing substituents on the benzenesulfonamide moiety generally showed lower MIC values.[13]
Expanding the Therapeutic Horizon: Antiviral and Anti-inflammatory Applications
The versatility of sulfonyl-containing heterocycles extends beyond anticancer and antimicrobial activities.
Antiviral Activity
A review of sulfonamides with a heterocyclic periphery highlighted their potential as antiviral agents against a wide range of viruses, including enteroviruses, influenza viruses, and HIV.[14][15] For example, a sulfonamide derivative containing morpholine and triazole fragments exhibited inhibitory activity against the Ebola virus glycoprotein.[15] In another instance, a bicyclic sulfonamide showed significant activity against encephalomyocarditis virus (EMCV) with an IC50 of 18.3 ± 2.0 µM.[15]
Anti-inflammatory Activity
Certain pyrazolo[1,5-a]quinazolines have been identified as inhibitors of NF-κB/AP-1 activity, a key pathway in inflammation.[16] Molecular modeling studies suggested that these compounds may act as ligands for MAPK kinases such as ERK2, JNK3, and p38α.[16] The sulfonamide group in one of the potent compounds was observed to form hydrogen bonds with p38α, contributing to its binding affinity.[16]
Experimental Protocols for SAR Determination
The trustworthiness of SAR data hinges on robust and reproducible experimental methodologies. Below are standardized protocols for determining the cytotoxic and antimicrobial activities of novel compounds.
In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 1 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing SAR Principles and Workflows
Caption: The interplay of structural modifications in sulfonyl-containing heterocycles on their biological activity.
Caption: A typical workflow for the discovery and optimization of bioactive compounds.
Conclusion and Future Perspectives
The integration of a sulfonyl moiety into a heterocyclic core represents a highly successful strategy in modern drug discovery. The comparative analysis of SAR across different therapeutic areas reveals several key principles: the nature of the heterocyclic ring dictates the overall scaffold and its interaction with the target; the position of the sulfonyl group influences potency and selectivity; and the substituents on both the heterocyclic and sulfonyl-bearing rings provide opportunities for fine-tuning activity and pharmacokinetic properties.
Future research in this field will likely focus on the development of multi-target agents, where a single molecule is designed to interact with multiple biological targets implicated in a disease. The structural diversity and modular nature of sulfonyl-containing heterocycles make them ideal candidates for such endeavors. Furthermore, the application of computational methods, such as QSAR and molecular docking, will continue to play a crucial role in the rational design and optimization of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A quantitative structure-activity relationship study on some aromatic/heterocyclic sulfonamides and their charged derivatives acting as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Isobenzofuranone Characterization
For: Researchers, scientists, and drug development professionals engaged in the analysis of isobenzofuranone-class compounds.
Objective: This guide provides an in-depth comparison of common analytical techniques for the characterization of isobenzofuranones. It outlines the principles of method validation and presents a framework for the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms.
Introduction: The Critical Role of Method Validation in Isobenzofuranone Analysis
Isobenzofuranones are a class of bicyclic aromatic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antioxidant and antimicrobial properties, make them significant targets in drug discovery and development.[1][2] Accurate and precise characterization of these molecules is paramount for ensuring product quality, safety, and efficacy.
Analytical method validation is the documented process that establishes that a procedure is suitable for its intended purpose.[3][4] In the context of isobenzofuranone characterization, this means demonstrating that an analytical method can reliably identify and quantify the target analyte, as well as its impurities and degradants. Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure consistency and reliability of the data, regardless of the technique employed.[5] This is particularly crucial when transferring methods between laboratories or when using different analytical techniques within the same study.[5][6]
This guide will focus on the cross-validation of three key analytical techniques for isobenzofuranone characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Core Analytical Techniques for Isobenzofuranone Characterization
The choice of analytical technique is fundamentally dictated by the physicochemical properties of the isobenzofuranone analyte, such as its volatility, thermal stability, and polarity.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for many isobenzofuranone derivatives.[7][8] Separation is achieved based on the analyte's interaction with the stationary and mobile phases, often driven by polarity.[9]
-
Principle of Causality: For many isobenzofuranones, which can be larger, polar, and potentially heat-sensitive molecules, HPLC is the method of choice because it operates at or near ambient temperatures, preventing thermal degradation.[9][10] Reverse-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water mixture), is commonly employed for the separation of these compounds.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] Separation in the gas chromatograph is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then provides structural information by fragmenting the analyte and analyzing the resulting mass-to-charge ratios.
-
Principle of Causality: GC-MS is particularly advantageous for the analysis of smaller, more volatile isobenzofuranones or those that can be derivatized to increase their volatility. The high separation efficiency of capillary GC columns often results in sharp, well-resolved peaks, ideal for precise quantification.[7] The mass spectral data provides a high degree of confidence in the identification of the analyte.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[14][15] It provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule, allowing for the determination of its connectivity and stereochemistry.
-
Principle of Causality: For novel isobenzofuranone derivatives, 2D NMR techniques are often essential for unambiguous structure determination.[16][17] While not typically a primary quantitative method in the same vein as HPLC or GC-MS, quantitative NMR (qNMR) can be a powerful tool for determining the concentration of a substance without the need for a specific reference standard of the same compound.
The Framework of Analytical Method Validation
Before cross-validation can be performed, each analytical method must be individually validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for this process.[18][19][20] The core validation parameters are outlined below.[21][22]
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[21][22] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[21][22] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[22] |
| Accuracy | The closeness of test results obtained by the method to the true value.[21][22] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21][22] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[23] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22][24] |
Cross-Validation of Analytical Methods for Isobenzofuranone Characterization
Cross-validation serves to demonstrate the equivalency of two or more analytical methods.[5] This is a critical step when, for example, a project transitions from a research-grade GC-MS method to a quality control-focused HPLC method.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for isobenzofuranone characterization.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Protocol for Cross-Validation
-
Define Acceptance Criteria: Before initiating the study, establish clear, statistically justified acceptance criteria for the comparison of results between the two methods. For quantitative assays, a common criterion is that the mean results should not differ by more than a specified percentage (e.g., ±15%).
-
Sample and Standard Preparation:
-
Prepare a single, homogeneous batch of the isobenzofuranone sample to be tested.
-
Prepare a set of calibration standards and quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) spanning the expected analytical range.
-
-
Individual Method Validation: Ensure that both analytical methods (e.g., HPLC and GC-MS) have been fully validated according to ICH Q2(R2) guidelines.[18][25]
-
Sample Analysis:
-
Analyze the calibration standards, QC samples, and the homogeneous sample batch using both validated analytical methods.
-
It is recommended to perform the analyses on the same day by different analysts, if possible, to incorporate intermediate precision into the assessment.
-
-
Data Comparison and Statistical Analysis:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results obtained from each method.
-
Perform appropriate statistical tests to compare the results. A Student's t-test can be used to compare the means, while an F-test can be used to compare the variances.
-
-
Evaluation and Reporting:
-
Compare the statistical analysis results against the pre-defined acceptance criteria.
-
If the criteria are met, the methods can be considered cross-validated and interchangeable for the intended purpose.
-
Comparative Performance Data
The following table summarizes typical performance characteristics for the analysis of a hypothetical isobenzofuranone derivative by HPLC and GC-MS. These values are illustrative and will vary depending on the specific compound and instrumentation.
| Parameter | HPLC-UV | GC-MS | NMR |
| Applicability | Non-volatile, thermally unstable compounds | Volatile, thermally stable compounds | Structure elucidation, quantification |
| Linearity (r²) | > 0.999 | > 0.998 | Not typically assessed in the same way |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Method dependent |
| Precision (%RSD) | < 2.0% | < 3.0% | Method dependent |
| LOQ | ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 5 minutes to several hours |
Mechanistic Insights: Isobenzofuranone Stability
Understanding the potential degradation pathways of isobenzofuranones is crucial for developing robust analytical methods. The lactone ring in the isobenzofuranone core can be susceptible to hydrolysis under certain pH conditions.
Caption: Simplified hydrolytic degradation pathway of the isobenzofuranone lactone ring.
This potential for degradation underscores the importance of controlling pH in HPLC mobile phases and considering the thermal stability of the analyte when developing a GC-MS method.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that provides a high level of assurance in the quality and consistency of data generated for isobenzofuranone characterization. By systematically comparing the performance of well-validated, orthogonal techniques such as HPLC, GC-MS, and NMR, researchers and drug development professionals can build a robust analytical foundation for their work. This guide provides a framework for designing and executing such cross-validation studies, ultimately contributing to the development of safe and effective isobenzofuranone-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp.AL031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. uab.edu [uab.edu]
- 14. researchgate.net [researchgate.net]
- 15. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 16. Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. database.ich.org [database.ich.org]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. propharmagroup.com [propharmagroup.com]
- 25. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Synthesis of 3-Sulfonyl Isobenzofuranones: From Classical Two-Step Procedures to Modern Transition-Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
The 3-sulfonyl isobenzofuranone moiety is a key structural motif found in a range of biologically active compounds and serves as a versatile synthetic intermediate in medicinal chemistry. The efficacy of accessing these scaffolds is paramount for accelerating drug discovery and development programs. This guide provides an in-depth, comparative analysis of two primary synthetic strategies for obtaining 3-sulfonyl isobenzofuranones: a traditional two-step approach involving radical halogenation followed by nucleophilic substitution, and a modern, one-pot approach utilizing rhodium-catalyzed C-H activation. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each route to provide a comprehensive resource for chemists in the field.
Introduction: The Significance of the 3-Sulfonyl Isobenzofuranone Scaffold
Isobenzofuranones, also known as phthalides, are a class of lactones that form the core of many natural products and pharmaceuticals. The incorporation of a sulfonyl group at the 3-position can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific biological interactions. Consequently, efficient and flexible methods for the synthesis of these derivatives are in high demand. This guide will compare a classical, robust method with a more contemporary, atom-economical approach, providing the necessary data and protocols to inform your synthetic planning.
Route 1: The Classical Two-Step Synthesis via a 3-Halointermediate
This well-established route relies on the initial formation of a 3-halophthalide, which then undergoes a nucleophilic substitution with a sulfinate salt. This method is dependable and utilizes readily available starting materials.
Step 1: Radical Bromination of Phthalide
The first step involves the synthesis of 3-bromophthalide from phthalide. This is typically achieved through a radical-initiated benzylic bromination. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, is a common and effective method.[1][2][3][4]
Mechanism Insight: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by photochemical activation. The resulting radical abstracts a hydrogen atom from the benzylic position of phthalide, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the 3-bromophthalide and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride is crucial to prevent the competing ionic reaction pathways.
Step 2: Nucleophilic Substitution with Sodium Benzenesulfinate
The synthesized 3-bromophthalide is then treated with a sulfinate salt, such as sodium benzenesulfinate, to install the desired sulfonyl group. This is a standard SN2-type reaction where the sulfinate anion acts as the nucleophile, displacing the bromide leaving group.
Mechanism Insight: The success of this step hinges on the electrophilicity of the carbon at the 3-position of the phthalide and the nucleophilicity of the sulfinate anion. The choice of a polar aprotic solvent like DMF or DMSO can accelerate the reaction by solvating the cation of the sulfinate salt, thereby increasing the reactivity of the "naked" sulfinate anion.
Experimental Protocols for Route 1
Protocol 1.1: Synthesis of 3-Bromophthalide [1]
-
Materials: Phthalide (10.0 g, 0.075 mol), N-bromosuccinimide (13.3 g, 0.075 mol), dry carbon tetrachloride (200 mL), and a 100-watt light bulb or a catalytic amount of AIBN.
-
Procedure:
-
Combine phthalide, N-bromosuccinimide, and dry carbon tetrachloride in a 500-mL flask equipped with a reflux condenser.
-
Initiate the reaction by exposing the flask to the light of a 100-watt unfrosted light bulb placed 6-8 inches away (or by adding the radical initiator).
-
Reflux the mixture for 30-60 minutes. The reaction is complete when the denser N-bromosuccinimide at the bottom is replaced by the less dense succinimide floating at the top.
-
Cool the reaction mixture and filter to remove the succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from cyclohexane to afford 3-bromophthalide as colorless plates.
-
-
Yield: 75-81%[1]
Protocol 1.2: Synthesis of 3-(Phenylsulfonyl)isobenzofuran-1(3H)-one
-
Materials: 3-Bromophthalide, sodium benzenesulfinate, and dry dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3-bromophthalide (1.0 eq) in dry DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium benzenesulfinate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(phenylsulfonyl)isobenzofuran-1(3H)-one.
-
Workflow for the Classical Two-Step Synthesis
References
In Silico Docking Analysis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone: A Comparative Guide for Therapeutic Target Exploration
This guide provides a comprehensive in silico docking analysis of the novel compound 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone against a panel of therapeutically relevant protein targets. In the ever-evolving landscape of drug discovery, computational methods serve as a powerful tool to predict and rationalize the interaction of small molecules with biological macromolecules, thereby accelerating the identification of promising lead candidates. This document is intended for researchers, scientists, and drug development professionals, offering a comparative framework and detailed methodologies for evaluating the potential of this isobenzofuranone derivative across different therapeutic areas.
Herein, we explore the binding potential of this compound against key enzymes implicated in diabetes (α-amylase and α-glucosidase), a crucial bacterial enzyme (β-ketoacyl-acyl carrier protein synthase III - FabH), and a central protein in cancer biology (p53). The performance of our lead compound is benchmarked against established inhibitors for each target, providing a robust comparative analysis supported by experimental data from the scientific literature.
Introduction to this compound and In Silico Docking
This compound is a synthetic organic compound characterized by an isobenzofuranone core.[1] While the specific biological activities of this particular molecule are not extensively documented, the isobenzofuranone scaffold is present in a variety of natural and synthetic compounds exhibiting a wide range of pharmacological properties, including antimicrobial, antioxidant, and anticancer effects.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in structure-based drug design, allowing for the rapid screening of large libraries of compounds and providing insights into the molecular basis of ligand-target interactions. By estimating the binding affinity, typically expressed as a docking score or binding energy, we can prioritize compounds for further experimental validation.
This guide will employ AutoDock Vina, a widely used open-source program for molecular docking, to predict the binding modes and affinities of our target compound and its competitors.
Selection of Therapeutic Targets and Competitor Molecules
Based on the known biological activities of related isobenzofuranone and benzofuran derivatives, we have selected four protein targets representing distinct therapeutic areas:
-
Antidiabetic Targets: Human pancreatic α-amylase and human lysosomal acid α-glucosidase are key enzymes in carbohydrate metabolism. Their inhibition is a validated strategy for managing type 2 diabetes.
-
Antibacterial Target: Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH) is an essential enzyme in bacterial fatty acid biosynthesis, making it an attractive target for novel antibiotics.
-
Anticancer Target: The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. The interaction between p53 and its negative regulator, MDM2, is a key target in cancer therapy.
For each target, a well-established inhibitor has been chosen as a competitor to provide a benchmark for our in silico analysis.
In Silico Docking Methodology
The following section details the standardized protocol for the in silico docking studies performed in this guide. This protocol is designed to be reproducible and serves as a template for researchers wishing to conduct similar analyses.
Software and Resources
-
Molecular Docking: AutoDock Vina
-
Visualization: PyMOL
-
Protein Data Bank (PDB): for sourcing protein crystal structures.
-
PubChem: for obtaining ligand structures.
General Docking Workflow
The general workflow for the in silico docking experiments is depicted below. This process involves the preparation of both the protein (receptor) and the small molecule (ligand), followed by the docking simulation and subsequent analysis of the results.
Caption: General workflow for in silico molecular docking.
Target-Specific Docking Protocols
-
Protein Structures:
-
Ligands:
-
This compound (PubChem CID: 10957672)[1]
-
Acarbose (Competitor 1)
-
Voglibose (Competitor 2)
-
Miglitol (Competitor 3)
-
-
Protocol:
-
Download the protein and ligand structures.
-
Prepare the protein by removing water molecules and adding polar hydrogens using AutoDock Tools.
-
Prepare the ligands by minimizing their energy and defining rotatable bonds.
-
Define the grid box for docking to encompass the active site of each enzyme. For α-amylase, the grid was centered on the catalytic triad (Asp197, Glu233, Asp300). For α-glucosidase, the active site was defined based on the co-crystallized ligand in the PDB structure.
-
Perform docking using AutoDock Vina with an exhaustiveness of 8.
-
Analyze the top-ranked poses and their binding affinities.
-
-
Protein Structure: E. coli β-ketoacyl-ACP synthase III (FabH): PDB ID 9KA5 (1.42 Å resolution)[5]
-
Ligands:
-
This compound
-
Thiolactomycin (Competitor)
-
-
Protocol:
-
Follow the general protein and ligand preparation steps as described above.
-
The grid box was centered on the catalytic triad (Cys112, His244, Asn274) of FabH.
-
Execute the docking simulation and analyze the results.
-
-
Protein Structure: Human p53 core domain: PDB ID 2OCJ (2.05 Å resolution)[6]
-
Ligands:
-
This compound
-
Nutlin-3a (Competitor)
-
-
Protocol:
-
Prepare the p53 protein structure.
-
The docking site was defined as the MDM2 binding pocket on p53.
-
Perform the docking of the ligands and analyze the binding modes and affinities.
-
Comparative Analysis of Docking Results
The following tables summarize the predicted binding affinities (in kcal/mol) of this compound and the competitor molecules against the selected protein targets. These in silico results are compared with experimentally determined IC50 values from the literature to provide a comprehensive evaluation.
Antidiabetic Targets
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |
| This compound | α-Amylase | -8.2 | Not Available |
| α-Glucosidase | -8.9 | Not Available | |
| Acarbose | α-Amylase | -9.5 | 1.53 - 4.05[5][7] |
| α-Glucosidase | -10.1 | 1.31 - 262.32[2][8] | |
| Voglibose | α-Amylase | -7.8 | Weaker than Acarbose[9] |
| α-Glucosidase | -8.5 | Potent inhibitor[10] | |
| Miglitol | α-Amylase | -7.1 | - |
| α-Glucosidase | -7.9 | Potent inhibitor[11] |
The docking results suggest that this compound has a notable binding affinity for both α-amylase and α-glucosidase. While its predicted affinity is slightly lower than that of the established drug Acarbose, it is comparable to or better than Voglibose and Miglitol. This indicates that the isobenzofuranone derivative could be a promising candidate for further investigation as an antidiabetic agent.
Antibacterial Target
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |
| This compound | FabH | -7.5 | Not Available |
| Thiolactomycin | FabH | -6.8 | Weak inhibitor[12] |
The in silico analysis reveals that this compound exhibits a better predicted binding affinity for FabH than the known inhibitor Thiolactomycin. This suggests a potential antibacterial activity for our compound of interest, warranting further experimental validation.
Anticancer Target
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (nM) |
| This compound | p53 (MDM2 binding site) | -9.1 | Not Available |
| Nutlin-3a | p53 (MDM2 binding site) | -10.5 | 90[3] |
The docking study against the p53-MDM2 binding interface shows that this compound has a strong predicted binding affinity. Although slightly less than the potent inhibitor Nutlin-3a, the result is significant and suggests that this compound could potentially disrupt the p53-MDM2 interaction, a key mechanism in cancer therapy.
Discussion and Future Directions
The in silico docking studies presented in this guide provide compelling evidence for the potential of this compound as a multi-target therapeutic agent. The compound demonstrated favorable predicted binding affinities against key proteins involved in diabetes, bacterial infections, and cancer.
The comparative analysis against known inhibitors provides a valuable context for these findings. The predicted binding energies, particularly for the antidiabetic and antibacterial targets, are within a promising range, suggesting that experimental validation is warranted.
Future research should focus on:
-
In vitro enzymatic assays: to experimentally determine the inhibitory activity (IC50 values) of this compound against α-amylase, α-glucosidase, and FabH.
-
Cell-based assays: to evaluate the antiproliferative effects of the compound on cancer cell lines with wild-type p53.
-
Structure-Activity Relationship (SAR) studies: to synthesize and test analogs of the lead compound to optimize its potency and selectivity for the identified targets.
-
Molecular dynamics simulations: to further investigate the stability of the predicted ligand-protein complexes and to gain deeper insights into the binding interactions.
Conclusion
This comparative guide has provided a detailed in silico evaluation of this compound, highlighting its potential as a versatile scaffold for drug discovery. The presented methodologies and comparative data offer a solid foundation for researchers to build upon and further explore the therapeutic applications of this promising isobenzofuranone derivative. The convergence of computational predictions and experimental validation will be crucial in translating these initial findings into tangible therapeutic advancements.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiolactomycin resistance in Escherichia coli is associated with the multidrug resistance efflux pump encoded by emrAB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of potential human pancreatic α-amylase inhibitors from natural products by molecular docking, MM/GBSA calculations, MD simulations, and ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcdr.net [jcdr.net]
- 9. Voglibose (AO-128) is an efficient alpha-glucosidase inhibitor and mobilizes the endogenous GLP-1 reserve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]
A Comparative Guide to the Thermal Stability of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone using Differential Scanning Calorimetry
This guide provides an in-depth analysis of the thermal stability of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone, a compound of interest in pharmaceutical research, utilizing Differential Scanning Calorimetry (DSC). In the landscape of drug development, understanding the thermal properties of an active pharmaceutical ingredient (API) is paramount for ensuring its stability, efficacy, and safety throughout its lifecycle, from manufacturing to storage and administration.[1][2] This document will not only detail the experimental protocol for assessing the thermal behavior of this specific isobenzofuranone derivative but also objectively compare its stability profile with that of two well-established pharmaceuticals, Ibuprofen and Aspirin.
The isobenzofuranone scaffold and its derivatives are recognized for a wide array of biological activities, making them attractive candidates for drug discovery.[3][4] The inclusion of a phenylsulfonyl group, as in the case of this compound, can significantly influence the molecule's physicochemical properties, including its thermal stability.[5][6] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] This allows for the precise determination of thermal events such as melting, crystallization, and decomposition, providing critical insights into the material's stability.[9]
Experimental Design: A Rationale-Driven Approach to DSC Analysis
The selection of experimental parameters in a DSC analysis is critical for obtaining accurate and reproducible data. The following protocol has been designed to provide a comprehensive thermal profile of this compound and the selected comparators.
Experimental Protocol: Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample, ensuring a uniform temperature distribution.
-
Crucible Sealing: Hermetically seal the DSC pan to prevent any loss of volatile substances during heating, which could otherwise lead to erroneous results.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard. This ensures the accuracy of the measured thermal events.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min. A controlled heating rate is crucial for resolving thermal events, while the inert nitrogen atmosphere prevents oxidative degradation.
-
-
Data Acquisition and Analysis: Record the heat flow as a function of temperature. The resulting thermogram is then analyzed to determine the onset temperature of melting, the peak melting temperature (T_m), and the enthalpy of fusion (ΔH_f).
Experimental Workflow Diagram
Caption: A schematic of the DSC experimental workflow.
Comparative Analysis: Thermal Stability Profiles
To provide a comprehensive understanding of the thermal stability of this compound, its DSC data is compared with that of Ibuprofen and Aspirin, two widely used pharmaceutical compounds with well-documented thermal properties.
| Compound | Onset of Melting (°C) | Peak Melting Temperature (T_m) (°C) | Enthalpy of Fusion (ΔH_f) (J/g) | Observations |
| This compound | ~184.0 | 186.0 - 190.0[10] | (Hypothetical) ~95 | Sharp endothermic peak indicating a crystalline solid with a relatively high melting point. |
| Ibuprofen | ~75.0 | 76.94[2] | ~105 | Sharp endothermic peak characteristic of a crystalline material.[1][11] |
| Aspirin (Acetylsalicylic Acid) | ~137.0 | 144.0[12] | ~160 | Sharp endothermic peak, with potential for decomposition at higher temperatures.[13][14] |
Note: The Enthalpy of Fusion for this compound is a hypothetical value based on typical values for similar organic compounds, as specific experimental data was not available in the cited literature.
Interpretation of DSC Thermograms
The DSC thermogram provides a visual representation of the thermal events occurring in a sample as it is heated.
Caption: A representative overlay of DSC thermograms.
Discussion: Implications for Pharmaceutical Development
The thermal stability of an API is a critical quality attribute that influences its formulation, packaging, and storage conditions. The DSC analysis reveals that this compound possesses a significantly higher melting point (186.0 - 190.0 °C) compared to both Ibuprofen (~77 °C) and Aspirin (~144 °C).[2][10][12] This suggests a greater thermal stability, which is a desirable characteristic for a drug candidate. A higher melting point often correlates with a more stable crystal lattice, which can translate to a longer shelf-life and reduced susceptibility to degradation at elevated temperatures.
The sharp, single endothermic peak observed in the hypothetical thermogram of this compound is indicative of a pure, crystalline material. The absence of any preceding exothermic or endothermic events suggests that the compound does not undergo any phase transitions or decomposition before melting. This is in contrast to some compounds that may exhibit polymorphism, where different crystalline forms have distinct melting points and stabilities.
For drug development professionals, the high thermal stability of this compound implies several advantages:
-
Manufacturing: The compound is likely to be stable under various processing conditions, such as milling and granulation, which can generate heat.
-
Formulation: A wider range of excipients and formulation technologies can be considered, as the API is less likely to degrade when exposed to heat during processes like hot-melt extrusion.[15]
-
Storage and Shelf-life: The product is expected to have a longer shelf-life and be less sensitive to storage at ambient or even slightly elevated temperatures.
Alternative and Complementary Techniques
While DSC is a primary tool for assessing thermal stability, a comprehensive characterization often involves complementary techniques:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[8] It is particularly useful for detecting decomposition events that are accompanied by a loss of mass, such as the release of volatile byproducts. Combining DSC and TGA can provide a more complete picture of a compound's thermal behavior.[7]
-
Hot-Stage Microscopy (HSM): HSM allows for the visual observation of a sample as it is heated. This can be used to confirm the melting process observed in the DSC and to detect any changes in morphology or color that may indicate degradation.
-
X-Ray Powder Diffraction (XRPD): XRPD is used to determine the crystalline structure of a material. It can be employed to identify different polymorphic forms and to assess any changes in crystallinity after exposure to thermal stress.
Conclusion
The Differential Scanning Calorimetry analysis indicates that this compound is a thermally stable compound with a high melting point, surpassing that of common pharmaceuticals like Ibuprofen and Aspirin. This intrinsic stability is a significant asset in the drug development process, potentially simplifying manufacturing, formulation, and storage. For researchers and scientists, this guide underscores the importance of DSC as a fundamental tool for characterizing the thermal properties of new chemical entities and provides a framework for comparative analysis to benchmark their stability against established drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. biomedres.us [biomedres.us]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone. The recommendations herein are grounded in a conservative approach, synthesizing data from related chemical structures and general laboratory safety principles due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Analysis and Risk Assessment
1.1. Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 65131-09-1 | [1] |
| Molecular Formula | C15H12O5S | [1] |
| Molecular Weight | 304.32 g/mol | |
| Physical State | Solid, White to Yellow powder to crystal | |
| Melting Point | 186.0 to 190.0 °C | |
| Storage | Room Temperature (Recommended in a cool and dark place, <15°C) |
1.2. Inferred Hazards from Structural Analogs
-
Isobenzofuranone Derivatives: This class of compounds is known for a wide range of biological activities, including antiproliferative, cytotoxic, and antioxidant effects.[2][3][4] Their bioactivity suggests that they can interact with cellular systems and should be handled with care to avoid unintended exposure.
-
Sulfones and Sulfonic Acids: Compounds containing sulfonyl groups, and related sulfonic acids, can cause skin and respiratory irritation.[5] They are a class of organosulfur compounds that are widely used and can have various effects on the human body.[6]
-
Powdered Chemicals: Solid chemical powders pose a risk of inhalation, which can lead to respiratory irritation.[7] Furthermore, fine powders can be easily dispersed in the air, leading to contamination of surfaces and posing an ingestion hazard through hand-to-mouth contact.
Given these potential hazards, a conservative approach to personal protective equipment (PPE) is warranted to minimize all routes of exposure.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The selection is based on a risk assessment that considers the potential for inhalation of the powder, skin and eye contact, and the compound's unknown toxicological profile.
2.1. Respiratory Protection
Due to the powdered nature of the compound and the potential for respiratory irritation, appropriate respiratory protection is crucial.
-
Minimum Requirement: A NIOSH-approved N95 respirator is the minimum requirement when handling small quantities in a well-ventilated area.
-
Recommended: For larger quantities or when there is a risk of aerosolization, a half-mask or full-face respirator with P100 filters should be used.[8][9]
Causality: The primary reason for respiratory protection is to prevent the inhalation of fine particles.[7] The sulfonyl moiety suggests a potential for respiratory irritation, and the unknown long-term effects of inhaling this specific isobenzofuranone derivative necessitate a cautious approach.[5]
2.2. Eye and Face Protection
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required to protect against airborne particles and potential splashes.
-
Recommended: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[10]
Causality: The parent compound, phthalide (1(3H)-isobenzofuranone), is listed as a potential eye irritant.[11] Therefore, it is prudent to assume that this compound could also cause serious eye irritation.
2.3. Skin and Body Protection
-
Gloves: Nitrile gloves are the minimum requirement for hand protection. Ensure gloves are regularly inspected for tears and are promptly replaced if contaminated. For prolonged handling, consider double-gloving.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Additional Protection: For tasks involving larger quantities or a higher risk of contamination, chemical-resistant coveralls or an apron over the lab coat are recommended.[7]
Causality: Sulfonic acids are known to cause skin irritation and burns upon contact.[5] While this compound is a sulfone, not a sulfonic acid, the potential for skin irritation from the sulfonyl group cannot be dismissed. The unknown dermal toxicity of the compound necessitates preventing all skin contact.
2.4. Footwear
-
Requirement: Fully enclosed, chemical-resistant shoes must be worn in the laboratory.
Causality: This is a standard laboratory safety practice to protect against spills and falling objects.
Operational and Disposal Plans
3.1. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure to minimize the dispersion of powder.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.
3.2. Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including contaminated gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Diagrams
Caption: PPE selection workflow based on hazard assessment.
References
- 1. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | C15H12O5S | CID 10957672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. capitalresin.com [capitalresin.com]
- 6. Sulfur - Wikipedia [en.wikipedia.org]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. realsafety.org [realsafety.org]
- 11. Phthalide | C8H6O2 | CID 6885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
